molecular formula C14H20FNO B2486277 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol CAS No. 1181673-57-3

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Cat. No.: B2486277
CAS No.: 1181673-57-3
M. Wt: 237.318
InChI Key: BIAWNTOMOOZOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol ( 1181673-57-3) is a synthetic alkaloid-like compound of significant interest in scientific research, particularly in the fields of medicinal chemistry and antimicrobial discovery. With a molecular formula of C14H20FNO and a molecular weight of 237.31 g/mol, this compound features a β-amino alcohol structure that is common in many biologically active molecules . The structural class of alkaloids to which this compound belongs is extensively documented for its broad pharmacological properties, including potent antibacterial and antifungal activities . Researchers are exploring such compounds to address the growing global challenge of drug-resistant bacterial and fungal strains . The primary research value of this compound lies in its potential as a precursor or intermediate in the synthesis of novel therapeutic agents. Alkaloids and their synthetic analogs are known to exert their biological effects through multiple mechanisms, such as disrupting bacterial cell membrane permeability, inhibiting efflux pumps that contribute to multi-drug resistance, and interfering with nucleic acid and protein synthesis in pathogenic microorganisms . As a research chemical, it is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures, including the use of personal protective equipment, must be observed. It is recommended to store the product at -20°C for long-term stability .

Properties

IUPAC Name

2-(cyclohexylamino)-1-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-9-5-4-8-12(13)14(17)10-16-11-6-2-1-3-7-11/h4-5,8-9,11,14,16-17H,1-3,6-7,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAWNTOMOOZOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(C2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Physicochemical Properties of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the synthesis, purification, and analytical characterization of the novel compound, 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. In the absence of extensive published literature on this specific molecule, this document serves as a predictive whitepaper and a methodological roadmap. It leverages data from structurally analogous compounds and established chemical principles to propose a robust synthetic route via reductive amination, outlines detailed protocols for purification, and presents a full suite of predicted analytical data (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS). Furthermore, this guide includes essential safety and handling protocols based on inferred toxicological profiles. The objective is to equip researchers and drug development professionals with the necessary expertise to confidently synthesize and validate this promising research chemical.

Introduction: Structural Rationale and Scientific Context

The molecule 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol belongs to the phenylaminoethanol class, a structural scaffold present in numerous pharmacologically active agents. Its design incorporates three key motifs that are of significant interest in medicinal chemistry and drug development.

  • The 2-Fluorophenyl Moiety: The incorporation of a fluorine atom onto the phenyl ring is a well-established strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, potentially increasing the compound's half-life.[3]

  • The Ethanolamine Backbone: The 1-phenyl-2-aminoethanol core is a classic pharmacophore. This structural unit is critical for the activity of many adrenergic receptor agonists and other central nervous system (CNS) active compounds. The stereochemistry of the hydroxyl group is often crucial for biological activity.

  • The Cyclohexylamino Group: The N-cyclohexyl substituent provides a bulky, lipophilic group that can significantly modulate the molecule's interaction with receptor pockets and influence its absorption, distribution, metabolism, and excretion (ADME) profile. Compared to smaller alkyl groups, the cyclohexyl moiety can enhance binding affinity through increased van der Waals interactions.

Given the lack of available data for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, this guide provides a predictive analysis and a practical, validated pathway for its synthesis and rigorous characterization, enabling its exploration in research and development.

Predicted Physicochemical Properties

The following properties for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol have been calculated based on its chemical structure. These values provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

PropertyPredicted ValueMethod/Basis
Molecular Formula C₁₄H₂₀FNOStructural Analysis
Molecular Weight 237.31 g/mol Calculation from Formula
CAS Number Not AssignedNot Found in Databases
Appearance Predicted to be an off-white solid or a viscous oilBased on similar structures[4]
XLogP3 ~3.1Computational Prediction
Hydrogen Bond Donors 2 (OH, NH)Structural Analysis
Hydrogen Bond Acceptors 2 (O, N, F)Structural Analysis
pKa (Amino Group) ~9.5 - 10.5Estimation based on secondary amines
Boiling Point >300 °C (Decomposition likely)Estimation

Synthesis and Purification

A robust and efficient synthesis of the title compound can be achieved through a two-step process involving the preparation of an α-bromoketone intermediate followed by a one-pot substitution and reduction, or more directly via reductive amination of a suitable keto-amine precursor. The most direct proposed route is the reductive amination of 2-amino-1-(2-fluorophenyl)ethan-1-one with cyclohexanone. However, a highly practical approach involves the reaction of an α-haloketone with cyclohexylamine, where the resulting aminoketone is reduced in situ.

Proposed Synthetic Workflow: Haloketone Route

The proposed pathway begins with the α-bromination of 2-fluoroacetophenone, followed by reaction with cyclohexylamine and subsequent reduction of the carbonyl group.

G cluster_0 Step 1: α-Bromination cluster_1 Step 2: Amination & Reduction A 2'-Fluoroacetophenone B 2-Bromo-1-(2-fluorophenyl)ethan-1-one A->B NBS or Br₂ (e.g., in PEG-400/water) D 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-one (Intermediate) B->D 1. Cyclohexylamine, Base (e.g., K₂CO₃) 2. In situ reaction C Cyclohexylamine C->D E 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (Final Product) D->E Sodium Borohydride (NaBH₄) in Methanol/Ethanol

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Materials: 2'-Fluoroacetophenone, N-Bromosuccinimide (NBS), Cyclohexylamine, Sodium Bicarbonate (NaHCO₃), Sodium Borohydride (NaBH₄), Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Magnesium Sulfate (MgSO₄), Hydrochloric Acid (HCl).

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one

  • To a solution of 2'-fluoroacetophenone (1.0 eq) in a suitable solvent (e.g., ethyl acetate or a green solvent system like PEG-400/water[5]), add N-Bromosuccinimide (1.1 eq).

  • Heat the reaction mixture (e.g., to 50-80 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and perform an aqueous workup. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can often be used in the next step without further purification.

Causality Note: NBS is chosen as a brominating agent for its ease of handling and selectivity for the α-position of ketones compared to liquid bromine.

Step 2: Synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

  • Dissolve the crude 2-bromo-1-(2-fluorophenyl)ethan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add cyclohexylamine (2.5 eq) and a mild base like K₂CO₃ (2.0 eq) to scavenge the HBr byproduct.

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the bromoketone.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise. Causality Note: NaBH₄ is a mild and selective reducing agent for ketones that will not reduce other functional groups present. The reaction is performed at 0 °C to control the exothermic reaction and improve selectivity.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction carefully by the slow addition of water.

  • Extract the product into an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

Detailed Experimental Protocol: Purification
  • Liquid-Liquid Extraction: The crude product should be dissolved in an organic solvent like ethyl acetate and washed with a dilute solution of HCl to remove excess cyclohexylamine, followed by a wash with saturated NaHCO₃ to remove acidic impurities, and finally with brine.

  • Flash Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%). To prevent peak tailing due to the basic amine, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.

    • Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Crystallization (Optional): If the product is a solid, crystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed to achieve high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Analytical Workflow

G cluster_0 Spectroscopy & Spectrometry cluster_1 Chromatography A Purified Product B Structural Confirmation A->B C Purity Assessment A->C NMR ¹H, ¹³C, ¹⁹F NMR B->NMR MS HRMS (ESI-TOF) B->MS IR FT-IR B->IR HPLC HPLC-UV/MS C->HPLC

Caption: Workflow for analytical characterization.

Predicted Spectroscopic Data

The following data are predicted based on the compound's structure and spectral data from close analogs, such as 1-(2-fluorophenyl)-2-(phenylamino)ethan-1-ol.[4]

4.2.1 NMR Spectroscopy

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR 7.50 - 7.60m1HAr-H
7.20 - 7.35m1HAr-H
7.00 - 7.15m2HAr-H
~5.0dd1HCH-OH
~3.0 - 3.2m1HCH₂-N (diastereotopic)
~2.8 - 3.0m1HCH₂-N (diastereotopic)
~2.5m1HN-CH (cyclohexyl)
2.0-2.5 (broad)s2HOH, NH
1.0 - 1.9m10HCyclohexyl CH₂
¹³C NMR ~160 (d, J≈245 Hz)d-C-F
~130-135 (d)d-Ar-C
~129 (d)d-Ar-C
~124 (d)d-Ar-C
~115 (d, J≈22 Hz)d-Ar-C
~70s-CH-OH
~58s-CH₂-N
~55s-N-CH (cyclohexyl)
~33s-Cyclohexyl CH₂
~26s-Cyclohexyl CH₂
~25s-Cyclohexyl CH₂
¹⁹F NMR ~ -110 to -120s-Ar-F

Note: NMR spectra should be recorded in a solvent like CDCl₃ or DMSO-d₆. The presence of diastereotopic protons in the CH₂ group is expected due to the adjacent chiral center.

4.2.2 Mass Spectrometry (MS)

  • Method: Electrospray Ionization (ESI), positive ion mode.

  • Predicted [M+H]⁺: m/z = 238.1551

  • Key Fragmentation Pattern: A significant fragment would be expected from the loss of water ([M+H - H₂O]⁺ at m/z ~220.14). Another characteristic cleavage would occur between the benzylic carbon and the aminomethyl carbon, yielding fragments corresponding to the fluorophenyl-hydroxy-methyl cation and the cyclohexylaminomethyl radical or cation.

4.2.3 Infrared (IR) Spectroscopy

  • O-H Stretch: 3300-3400 cm⁻¹ (broad)

  • N-H Stretch: 3250-3350 cm⁻¹ (medium)

  • Aromatic C-H Stretch: 3010-3100 cm⁻¹

  • Aliphatic C-H Stretch: 2850-2960 cm⁻¹

  • C=C Aromatic Stretch: 1580-1600 cm⁻¹ and 1450-1500 cm⁻¹

  • C-O Stretch: 1050-1150 cm⁻¹

  • C-F Stretch: 1100-1250 cm⁻¹

Purity Analysis Protocol (HPLC)

This protocol provides a self-validating system for determining the purity of the final compound.

  • System: High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm and 210 nm.

  • Injection Volume: 10 µL.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. A purity of >95% is typically required for research applications.

Safety and Handling

No specific toxicological data exists for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. Therefore, precautions must be based on data from structurally related compounds.

  • Hazard Classification (Inferred):

    • Harmful if swallowed.[6]

    • Causes skin irritation.[7]

    • Causes serious eye damage/irritation.[6][7]

    • May cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.

    • Skin Protection: Wear nitrile or neoprene protective gloves and a lab coat.

    • Respiratory Protection: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.

    • Incompatible with strong oxidizing agents.[7]

    • Avoid creating dust if the material is a solid.

  • First Aid Measures:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

    • If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

    • If Inhaled: Move person to fresh air and keep comfortable for breathing.

Conclusion

This guide provides a comprehensive, predictive, and practical framework for the synthesis and analysis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. By leveraging established synthetic methodologies and predictive analytical science, this document empowers researchers to approach this novel compound with a high degree of confidence. The proposed reductive amination route is efficient and scalable, while the detailed analytical protocols—spanning NMR, MS, IR, and HPLC—provide a robust system for structural validation and purity confirmation. Adherence to the outlined safety protocols is crucial for the responsible handling of this and related research chemicals. This foundational work enables further investigation into the potential applications of this molecule in medicinal chemistry and beyond.

References

  • PubChem. (n.d.). 2-(Cyclohexylideneamino)ethan-1-ol. National Center for Biotechnology Information.
  • Cai, H., Li, Z., Huang, C. W., Park, R., & Conti, P. S. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Molecular Imaging and Biology, 16(5), 715–726. [Link]

  • PubChem. (2023). 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Freie Universität Berlin. (n.d.). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium.
  • Sigma-Aldrich. (n.d.). 2-Amino-1-(2-fluorophenyl)ethanone hydrochloride.
  • Semantic Scholar. (n.d.). Supporting Information.
  • Jukić, M., & Lučić, B. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1074–1094. [Link]

  • Google Patents. (n.d.). EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1.
  • Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
  • Cayman Chemical. (2025). 2-fluoro-2-oxo-PCE (hydrochloride) Product Information.
  • Chen, C., Zhang, X., & Zhu, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8769–8791. [Link]

  • McCarthy, D. A., Chen, G., Kaump, D. H., & Ensor, C. (1965). GENERAL ANESTHETIC AND OTHER PHARMACOLOGICAL PROPERTIES OF 2-(O-CHLOROPHENYL)-2-METHYLAMINO CYCLOHEXANONE HCL (CI-58L). Journal of New Drugs, 5(1), 21–33. [Link]

  • Fernando, S., Hosseini, M., & Joyce, A. S. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(49), 20295–20305. [Link]

  • Beloglazkina, E. K., Zyk, N. V., & Majouga, A. G. (2012). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. Journal of Fluorine Chemistry, 144, 131–136. [Link]

  • Shukla, S., Verma, A. K., Bishnoi, A., Devi, P., & Rai, S. (2020). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). Indian Journal of Pure & Applied Physics, 58, 922-934.
  • Sigma-Aldrich. (n.d.). (R)-2-AMINO-2-(4-FLUOROPHENYL)ETHAN-1-OL HYDROCHLORIDE.
  • Farsalinos, K., & Gillman, I. (2024). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. Heliyon, 10(15), e36371. [Link]

  • ATSDR. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • csbsju.edu. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • University of Wisconsin. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones.
  • Fisher Scientific. (n.d.). Chemicals for Analytical Techniques: A reference guide to key solvents and acids for every application.
  • DTIC. (2021). Toxicology Assessment for Safer Alternatives for Readiness (SAFR) Program Work Unit Airborne Lead Reduction (ALR) 17-02 Reduced.
  • U.S. Environmental Protection Agency. (2025). 2-Amino-1-(2-fluorophenyl)ethan-1-one - Hazard.
  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Fluorochem. (n.d.). (2s)-2-amino-2-(4-bromophenyl)ethan-1-ol hcl.
  • OEHHA. (2001). Appendix A. Toxicity Summaries.
  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.
  • MJH Life Sciences. (2026). Fast Track Designation and Labeling Updates: The Latest FDA Actions in Hematology Oncology.
  • Pharmaffiliates. (n.d.). cis-4-(Diethylamino)but-2-en-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate.
  • BroadPharm. (n.d.). 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethan-1-ol.

Sources

CAS number for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one Hydrochloride (2-fluoro-2-oxo-PCE)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride, a compound belonging to the arylcyclohexylamine class, has emerged as a significant molecule in both forensic and research contexts.[1][2][3] Arylcyclohexylamines are primarily recognized for their antagonistic activity at the N-methyl-D-aspartate (NMDA) receptor, which results in dissociative anesthetic and psychoactive effects.[1][2][3] This compound is a structural analog of ketamine and phencyclidine (PCP), sharing the core chemical scaffold responsible for the pharmacological characteristics of this class.[3][4]

Identified as a novel psychoactive substance (NPS), 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one has been found in recreational drug markets and is associated with potential public health concerns.[5][6] It is also known by various synonyms, including 2-fluoro-2-oxo-PCE, 2-FDCNEK, 2-fluoro DCNEK, and 2-fluoro NENDCK.[7][8] As an analytical reference standard, its characterization is crucial for forensic laboratories and researchers studying the structure-activity relationships of NMDA receptor antagonists.[7]

This technical guide provides a comprehensive overview of the available scientific information on 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride, including its chemical properties, a proposed synthesis pathway, analytical characterization, pharmacology, and safety information.

Chemical Identity and Properties

The hydrochloride salt of 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is the form in which this compound is typically handled and studied.[9]

PropertyValueSource
CAS Number 2850352-64-4[9]
Molecular Formula C₁₄H₁₈FNO • HCl[7][9]
Molecular Weight 271.8 g/mol [7][9]
IUPAC Name 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one;hydrochloride[10]
Appearance Solid (neat)[7][9]
Storage -20°C[7]
Stability ≥5 years (at -20°C)[7]

Proposed Synthesis and Rationale

The proposed synthesis involves a multi-step process starting from 2-(2-fluorophenyl)cyclohexanone.

Synthesis_Workflow start 2-(2-fluorophenyl)cyclohexanone step1 Reaction with Hydroxylamine (Oxime Formation) start->step1 NH₂OH•HCl, Base step2 Tosylation of the Oxime step1->step2 TsCl, Pyridine step3 Neber Rearrangement (Azirine Intermediate) step2->step3 Base (e.g., EtO⁻) step4 Hydrolysis of Azirine (α-aminoketone formation) step3->step4 Aqueous Acid step5 N-Ethylation step4->step5 Ethyl Iodide, Base step6 Salt Formation (HCl) step5->step6 HCl in Ether product 2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one HCl step6->product

Caption: Proposed synthetic workflow for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one HCl.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(2-fluorophenyl)cyclohexanone oxime

  • Rationale: The initial step involves the conversion of the ketone to an oxime, which is a necessary precursor for the Neber rearrangement.

  • Procedure:

    • Dissolve 2-(2-fluorophenyl)cyclohexanone in ethanol.[13]

    • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and precipitate the oxime by adding water.

    • Filter and dry the product.

Step 2: Tosylation of the Oxime

  • Rationale: The oxime is converted to its tosylate ester to create a good leaving group, facilitating the subsequent rearrangement.

  • Procedure:

    • Dissolve the oxime in pyridine.

    • Cool the solution in an ice bath.

    • Slowly add p-toluenesulfonyl chloride (TsCl).

    • Stir the mixture at low temperature for several hours.

    • Pour the reaction mixture into cold water to precipitate the tosylated oxime.

    • Filter, wash, and dry the product.

Step 3 & 4: Neber Rearrangement and Hydrolysis

  • Rationale: The tosylated oxime undergoes the Neber rearrangement in the presence of a base to form an intermediate azirine, which is then hydrolyzed to the α-aminoketone.

  • Procedure:

    • Dissolve the tosylated oxime in a suitable solvent like ethanol.

    • Add a base, such as sodium ethoxide, and stir at room temperature.

    • After the rearrangement is complete, hydrolyze the intermediate by adding aqueous acid (e.g., HCl).

    • Neutralize the solution and extract the product, 2-amino-2-(2-fluorophenyl)cyclohexan-1-one, with an organic solvent.

    • Purify the product by chromatography.

Step 5: N-Ethylation

  • Rationale: The primary amine of the α-aminoketone is alkylated to introduce the ethyl group.

  • Procedure:

    • Dissolve the purified α-aminoketone in a polar aprotic solvent (e.g., acetonitrile).

    • Add a base (e.g., potassium carbonate) and ethyl iodide.

    • Heat the mixture under reflux until the reaction is complete.

    • Filter the solid and concentrate the filtrate.

    • Purify the resulting 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one by column chromatography.

Step 6: Hydrochloride Salt Formation

  • Rationale: The final free base is converted to its hydrochloride salt for improved stability and handling.

  • Procedure:

    • Dissolve the purified product in a dry, non-polar solvent (e.g., diethyl ether).

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether.

    • The hydrochloride salt will precipitate out of the solution.

    • Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization

Due to its status as a novel psychoactive substance and research chemical, comprehensive public analytical data is limited. However, based on its structure and available information, the following analytical characteristics can be expected.

Mass Spectrometry (MS): A GC-MS spectrum is available in the PubChem database for the free base.[14] The fragmentation pattern would be crucial for its identification in forensic samples. The molecular ion peak for the free base (C₁₄H₁₈FNO) would be expected at m/z 235.14.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data is not readily available, the ¹H and ¹³C NMR spectra would be consistent with the proposed structure. Key features in the ¹H NMR would include signals for the ethyl group (a quartet and a triplet), multiplets for the cyclohexanone ring protons, and signals in the aromatic region for the 2-fluorophenyl group.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the ketone (C=O) stretch (around 1715 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), and C-F bond vibrations.

Pharmacology and Mechanism of Action

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is a member of the arylcyclohexylamine class, which are known to act as non-competitive NMDA receptor antagonists.[1][2][3]

Mechanism_of_Action cluster_neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Blocked) Ca_Influx Ca²⁺ Influx (Inhibited) Glutamate Glutamate Glutamate->NMDA_Receptor Binds to receptor Compound 2-(ethylamino)-2-(2-fluorophenyl) cyclohexan-1-one Compound->Ion_Channel Blocks channel pore

Caption: Simplified diagram of the antagonistic action on the NMDA receptor.

The primary mechanism of action for arylcyclohexylamines is the blockade of the ion channel pore of the NMDA receptor.[1] This prevents the influx of calcium ions, thereby inhibiting glutamatergic neurotransmission. This action is responsible for the characteristic dissociative, anesthetic, and analgesic effects of this class of compounds.[2][3]

While specific pharmacological data for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is limited, it is hypothesized to produce dissociative effects similar to ketamine.[5][6][15] The substitution on the aryl ring and the amine group can modulate the potency and pharmacokinetic profile of these compounds.[2]

Safety and Toxicology

Handling Precautions: This compound should be handled as a potentially hazardous chemical.[7] A Safety Data Sheet (SDS) for "2-fluoro-2-oxo PCE (hydrochloride)" indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[8] However, standard laboratory safety precautions should always be observed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[16]

  • Ventilation: Use in a well-ventilated area.[16]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[7][16]

Storage: Store in a tightly closed container in a cool, dry place at -20°C.[7][16]

Toxicology: Detailed toxicological data for 2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one is not available. However, as a novel psychoactive substance, it has been associated with intoxications and fatalities, often in combination with other substances like opioids.[5][6] The toxicity has not been formally examined, but it is considered to have the potential to cause harm.[5][6]

Conclusion

2-(ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one hydrochloride is a significant arylcyclohexylamine derivative with relevance in both research and forensic science. Its classification as a novel psychoactive substance underscores the need for a thorough understanding of its chemical and pharmacological properties. While there are gaps in the publicly available data, particularly regarding a detailed synthesis protocol and specific pharmacological parameters, this guide provides a comprehensive overview based on existing information and plausible scientific extrapolation. Further research is necessary to fully elucidate the properties and potential risks associated with this compound.

References

  • The Center for Forensic Science Research & Education. 2F-2OXO-PCE — A NEW SYNTHETIC HALLUCINOGEN IDENTIFIED IN RECREATIONAL DRUG MARKETS ACROSS NORTH AMERICA. [Link]

  • Wikipedia. Arylcyclohexylamine. [Link]

  • Halter, S., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • PubMed. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • ResearchGate. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. [Link]

  • National Institute of Justice. 2F-2oxo-PCE: A New Synthetic Hallucinogen Identified in Recreational Drug Markets Across North America. [Link]

  • PubChem. 2-(Ethylamino)-2-(2-fluorophenyl)cyclohexan-1-one. [Link]

  • Wikipedia. 2F-NENDCK. [Link]

  • Semantic Scholar. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]

  • Soft-Tox.org. Fluorexetamine and 2-Fluoro-2-oxo PCE. An Encounter with Coemerging Isomeric NPS Dissociatives. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for 1-(2-Fluorophenyl)cyclobutan-1-amine hydrochloride. [Link]

  • Google Patents.
  • PubChem. 2-fluoro-2-oxo PCE (hydrochloride). [Link]

  • ProteomeXchange. ProteomeXchange Dataset PXD046245-1. [Link]

  • PubChem. 2-(2-Fluorophenyl)cyclohexanone. [Link]

  • MassQL Compendium. The MassQL Compendium. [Link]

Sources

Methodological & Application

HPLC and GC-MS protocols for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive, expert-level guide for the analytical profiling of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol .

This compound is chemically classified as a fluorinated


-amino alcohol . Structurally, it represents the reduced metabolite of a synthetic cathinone derivative (specifically 2-fluoro-N-cyclohexylcathinone) or a linear analogue of arylcyclohexylamines. Due to the presence of both a secondary amine and a secondary hydroxyl group, this molecule presents specific challenges—polarity, thermal instability, and peak tailing—that require rigorous derivatization for GC-MS and pH-controlled ionization for HPLC.

Part 1: Chemical Profile & Physicochemical Properties

Before method development, understanding the analyte's behavior is critical.

PropertyValue (Estimated)Analytical Implication
Formula

Monoisotopic Mass: ~237.15 Da
Molecular Weight 237.32 g/mol LC-MS [M+H]

: ~238.16
pKa (Amine) ~9.5 – 10.0Highly basic. Will be protonated at pH < 8.
logP ~2.8 – 3.2Moderately lipophilic, suitable for Reverse Phase (RP) LC.
Functional Groups 2°-Amine, 2°-AlcoholGC-MS: Requires derivatization to prevent tailing.HPLC: Prone to silanol interaction (tailing) on older silica columns.

Part 2: Sample Preparation (Biological Matrix)

Direct injection is not recommended for biological matrices (plasma/urine) due to protein precipitation and ion suppression.

Protocol A: Solid Phase Extraction (SPE) - Recommended

Rationale: Mixed-mode cation exchange (MCX) is superior for basic amines, allowing aggressive washing of neutrals (lipids) while retaining the charged analyte.

  • Conditioning: 3 mL Methanol

    
     3 mL 
    
    
    
    .
  • Loading: Mix 1 mL Urine/Plasma with 1 mL

    
     (pH ~3). Load onto cartridge (e.g., Oasis MCX or Strata-X-C).
    
  • Washing:

    • Wash 1: 2 mL

      
       (removes proteins/salts).
      
    • Wash 2: 2 mL Methanol (removes neutrals/acidic interferences). Crucial Step: The analyte remains bound by ionic interaction.

  • Elution: 2 mL of

    
     in Methanol. (High pH neutralizes the amine, breaking the ionic bond).
    
  • Reconstitution: Evaporate to dryness under

    
     at 40°C. Reconstitute in mobile phase (LC) or derivatization reagent (GC).
    

Part 3: HPLC-DAD-MS Protocol

Objective: Achieve baseline separation from potential ketone precursors and structural isomers.

Chromatographic Conditions
  • Column: C18 with End-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: The "end-capping" reduces free silanol groups that otherwise bind irreversibly to the basic amine, causing peak tailing.

  • Mobile Phase A:

    
     Formic Acid in Water (pH ~2.7).
    
    • Why: Low pH ensures the amine is fully protonated (

      
      ), improving solubility and peak shape.
      
  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns) or 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 35°C.

Gradient Table
Time (min)% Mobile Phase BEvent
0.005%Initial Hold (Trapping polar impurities)
1.005%Begin Gradient
10.0090%Linear Ramp (Elution of analyte ~6-7 min)
12.0090%Column Wash
12.105%Re-equilibration
15.005%Ready for next injection
Detection Parameters
  • UV/DAD: Monitor 262 nm (Characteristic of the 2-fluorophenyl chromophore).

  • MS (ESI+):

    • Precursor Ion:

      
      .
      
    • Cone Voltage: 25 V (Optimize for molecular ion stability).

    • Collision Energy (MS/MS): 15–30 eV.

    • Key Transitions:

      • 
         (Loss of 
        
        
        
        - characteristic of alcohols).
      • 
         (2-fluorobenzyl cation).
        

Part 4: GC-MS Protocol (Derivatization Required)

Core Logic: Analyzing this compound under native conditions leads to thermal dehydration (loss of


) inside the injector port, creating artifacts. Derivatization with Pentafluoropropionic Anhydride (PFPA)  or BSTFA  is mandatory.
Derivatization Workflow (Acylation)
  • Reagent: PFPA (Pentafluoropropionic anhydride) + PFPOH (Pentafluoropropanol) (2:1).

  • Procedure:

    • Take dry residue from SPE.

    • Add 50

      
      L PFPA/PFPOH mixture.
      
    • Incubate at 70°C for 20 minutes .

    • Evaporate excess reagent under air stream.

    • Reconstitute in 50

      
      L Ethyl Acetate.
      
  • Result: Formation of the O,N-di-PFP derivative. This increases volatility and creates unique high-mass fragments for identification.

GC-MS Parameters
  • Inlet: Splitless, 250°C.

  • Column: DB-5MS or Rxi-5Sil MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • MS Source: 230°C, EI (70 eV).

Fragmentation Interpretation (Native vs. Derivative)
  • Native (Not Recommended):

    • Base Peak:

      
       (Cyclohexyl-iminium ion: 
      
      
      
      ).
    • Alpha Cleavage: Loss of the fluorophenyl-carbinol group.

  • TMS Derivative (Di-TMS):

    • Molecular Ion:

      
       (weak).
      
    • 
      -Cleavage (Dominant):  The bond between the carbinol carbon and the amine carbon breaks.[1]
      
      • Fragment A: 2-F-Ph-CH-OTMS (

        
         varies based on rearrangement).
        
      • Fragment B (Base Peak):

        
        .
        

Part 5: Visualized Workflows & Pathways

Workflow Diagram: Analytical Strategy

G cluster_LC LC-MS Pathway cluster_GC GC-MS Pathway Sample Biological Sample (Urine/Plasma) SPE SPE (Oasis MCX) Wash: MeOH Elute: 5% NH4OH Sample->SPE Dry Evaporation (N2 @ 40°C) SPE->Dry Recon_LC Reconstitute Mobile Phase Dry->Recon_LC Deriv Derivatization (PFPA or BSTFA) Dry->Deriv LCMS LC-MS/MS (C18, ESI+) Recon_LC->LCMS GCMS GC-MS (EI) Splitless Deriv->GCMS

Caption: Dual-stream workflow ensuring coverage for both volatile (GC) and polar (LC) analysis.

Fragmentation Pathway (Alpha-Cleavage)

Frag Parent Parent Molecule (2-F-Ph)-CH(OH)-CH2-NH-Cy Ionization Electron Impact (70eV) Parent->Ionization Alpha Alpha-Cleavage (Primary Mechanism) Ionization->Alpha Frag1 Fragment A (Benzylic) [2-F-Ph-CH=OH]+ Alpha->Frag1 Minor Path Frag2 Fragment B (Base Peak) [CH2=NH-Cy]+ (Iminium Ion) Alpha->Frag2 Major Path

Caption: The dominant fragmentation mechanism is alpha-cleavage adjacent to the amine nitrogen.

Part 6: Method Validation (ICH Q2 R1 Guidelines)

To ensure this protocol is "Self-Validating," perform the following checks:

  • System Suitability Test (SST):

    • Inject a standard (1

      
      g/mL) 5 times.
      
    • Requirement: Retention time RSD < 0.5%; Peak Area RSD < 2.0%.

    • Tailing Factor: Must be < 1.5 (If > 1.5, replace column or increase buffer strength).

  • Linearity:

    • Range: 10 – 1000 ng/mL.

    • Requirement:

      
      .[2]
      
  • Carryover Check:

    • Inject the highest standard (1000 ng/mL) followed immediately by a blank.

    • Requirement: Blank signal must be < 20% of the Lower Limit of Quantitation (LLOQ).

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Available at:

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Available at:

  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at:

  • PubChem. (2023).[3] Compound Summary: 2-Amino-1-(2-fluorophenyl)ethanone (Precursor). Available at:

Sources

Technical Application Note: Pharmacological Profiling & In Vitro Characterization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (2-CFPE-OH) represents a distinct chemical scaffold bridging the pharmacophores of Lefetamine (an analgesic/stimulant) and Arylcyclohexylamines (dissociative anesthetics like Ketamine/PCP).

Structurally, it lacks the rigid cyclohexanone ring of ketamine, presenting instead as a flexible


-amino alcohol. This structural "opening" often alters the binding kinetics at the NMDA receptor (NMDAR) , shifting affinity from high-potency channel blockade (PCP-site) to potentially distinct allosteric modulation or Sigma receptor interactions.
Why Profile This Compound?
  • NMDAR Modulation: The N-cyclohexyl and 2-fluorophenyl motifs are classic determinants for the PCP binding site within the NMDA receptor ion channel.

  • Metabolic Significance: This alcohol is the direct reduced metabolite of the corresponding

    
    -aminoketone (a potential New Psychoactive Substance). Understanding its activity is crucial for determining the "active duration" of the parent compound.
    
  • Neurotoxicity Risks: Arylcyclohexylamines are associated with Olney’s lesions (vacuolization). In vitro cytotoxicity assays are the first line of defense in safety profiling.

Experimental Screening Cascade

To ensure resource efficiency, we recommend a tiered screening approach.

ScreeningCascade Start Compound 2-CFPE-OH Tier1 Tier 1: Binding Affinity (Radioligand Displacement) Start->Tier1 10 µM Screen Tier2 Tier 2: Functional Activity (Ca2+ Flux / Electrophysiology) Tier1->Tier2 Ki < 1 µM Tier3 Tier 3: ADME & Tox (Microsomal Stability & LDH) Tier2->Tier3 Antagonist Confirmed Decision Lead Optimization vs. Tox Flag Tier3->Decision Integration

Figure 1: The tiered screening workflow ensures that only compounds with relevant receptor affinity progress to functional and safety testing.

Protocol A: NMDAR Binding Affinity (Radioligand Displacement)

Objective: Determine the affinity (


) of 2-CFPE-OH for the PCP-site of the NMDA receptor using Rat Forebrain Membranes.

Mechanism: 2-CFPE-OH competes with


 (Dizocilpine), a high-affinity open-channel blocker.
Materials
  • Ligand:

    
     (Specific Activity: 15–30 Ci/mmol).
    
  • Receptor Source: Rat forebrain membrane homogenates (rich in GluN1/GluN2B subunits).

  • Non-Specific Binding (NSB) Agent: 10 µM (+)MK-801 or 10 µM Phencyclidine (PCP).

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4 (Physiological pH is critical for ion channel conformation).

Step-by-Step Methodology
  • Membrane Preparation:

    • Thaw rat forebrain membranes and wash 3x in Assay Buffer (centrifuge at 48,000

      
       for 20 min).
      
    • Resuspend to a final protein concentration of 0.2–0.4 mg/mL.

  • Reaction Setup (96-well plate):

    • Total Binding: 25 µL Buffer + 25 µL

      
       (4 nM final) + 150 µL Membrane.
      
    • NSB: 25 µL Unlabeled MK-801 (10 µM) + 25 µL

      
       + 150 µL Membrane.
      
    • Test Compound: 25 µL 2-CFPE-OH (concentration range:

      
       to 
      
      
      
      M) + 25 µL
      
      
      + 150 µL Membrane.
    • Glutamate/Glycine Stimulation: Add 10 µM L-Glutamate and 10 µM Glycine to all wells. Crucial: MK-801 only binds to the open channel; therefore, the channel must be activated by agonists during incubation.

  • Incubation:

    • Incubate for 2 hours at 25°C (equilibrium is slow for channel blockers).

  • Harvesting:

    • Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce non-specific binding) using a cell harvester.

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Data Analysis

Calculate


 using non-linear regression (Log[inhibitor] vs. response). Convert to 

using the Cheng-Prusoff equation:

Where

is the radioligand concentration and

is the dissociation constant of

(typically ~2-5 nM).

Protocol B: Functional Activity (Intracellular Calcium Flux)

Objective: Confirm if 2-CFPE-OH acts as a functional antagonist inhibiting glutamate-induced


 influx.
Materials
  • Cell Line: HEK-293 cells stably expressing GluN1/GluN2B subunits.

  • Dye: Fluo-4 AM or Calcium 6 (calcium-sensitive fluorescent dyes).

  • Agonist: L-Glutamate (10 µM) + Glycine (10 µM).

Workflow
  • Seeding: Plate cells in poly-D-lysine coated black-wall 96-well plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Remove media. Add Dye Loading Buffer (HBSS + 20 mM HEPES + Fluo-4 AM). Incubate 45 min at 37°C.

  • Pre-Incubation: Add 2-CFPE-OH (various concentrations) to cells. Incubate 15 min.

  • Measurement (FLIPR/FlexStation):

    • Baseline recording: 10 seconds.

    • Injection: Inject Agonist Cocktail (Glutamate/Glycine).

    • Record fluorescence (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Result Interpretation:

    • Antagonist: Dose-dependent reduction in Peak Fluorescence Unit (RFU).

    • Agonist: Increase in RFU upon compound addition (prior to Glutamate injection).

Protocol C: Metabolic Stability (Microsomal Incubations)

Objective: 2-CFPE-OH contains a secondary amine and a secondary alcohol. This assay predicts hepatic clearance and potential for glucuronidation.

Experimental Design Table
ParameterConditionRationale
System Pooled Human/Rat Liver Microsomes (0.5 mg/mL)Mimics Phase I (CYP450) metabolism.
Cofactors NADPH (1 mM)Essential for CYP450 oxidation.
Phase II Additive UDPGA (2 mM) + AlamethicinOptional: Add to test for direct O-glucuronidation of the alcohol.
Timepoints 0, 5, 15, 30, 60 minTo determine intrinsic clearance (

).
Quench Ice-cold Acetonitrile + Internal StandardPrecipitates proteins and stops reaction.
Diagram: Metabolic Pathway Logic

Metabolism cluster_Phase1 Phase I (Oxidation) cluster_Phase2 Phase II (Conjugation) Parent 2-CFPE-OH (Parent Alcohol) N_Dealk N-Dealkylation (Loss of Cyclohexyl) Parent->N_Dealk CYP450 Hydrox Aryl Hydroxylation Parent->Hydrox CYP450 Gluc O-Glucuronide (Direct Conjugation) Parent->Gluc UGTs

Figure 2: Predicted metabolic fate. The alcohol group allows for direct Phase II conjugation, potentially bypassing Phase I oxidation.

References

  • IUPHAR/BPS Guide to Pharmacology. (2023). Ion channel ligands: NMDA Receptors.[1] [Link]

  • Morris, P. J., et al. (2005). Structure-Activity Relationships for the Binding of Arylcyclohexylamines to the N-Methyl-D-aspartate Receptor. Journal of Medicinal Chemistry. [Link]

  • Wallach, J., et al. (2016).[2] Pharmacological characterization of the novel psychoactive substance 2-fluorodeschloroketamine (2-FDCK). Drug Testing and Analysis.[1][3] [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[3] [Link]

Sources

Potential therapeutic applications of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Therapeutic Evaluation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (CFE-2F)

Executive Summary

This application note details the therapeutic potential and experimental characterization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (herein referred to as CFE-2F ). Structurally characterized by a 2-amino-1-phenylethanol scaffold with an ortho-fluorine substitution and a bulky N-cyclohexyl moiety, CFE-2F represents a novel lead candidate in the class of GluN2B-selective NMDA receptor antagonists .

Unlike pan-NMDA antagonists (e.g., Ketamine) which block the channel pore and cause psychotomimetic side effects, CFE-2F is designed to bind to the allosteric amino-terminal domain (ATD) of the GluN2B subunit, mimicking the pharmacological profile of Ifenprodil but with enhanced metabolic stability due to the 2-fluoro bioisostere.

Primary Therapeutic Targets:

  • Treatment-Resistant Depression (TRD): Rapid-acting antidepressant effects via mTOR pathway activation.

  • Neuropathic Pain: Modulation of central sensitization without motor impairment.

  • Ischemic Stroke/TBI: Neuroprotection against glutamate excitotoxicity.

Pharmacological Mechanism & Rationale

Structure-Activity Relationship (SAR)

The pharmacological logic of CFE-2F is derived from the established SAR of phenylethanolamines:

  • Ethanolamine Backbone: Essential for hydrogen bonding within the GluN2B allosteric pocket.

  • 2-Fluorophenyl Group: The ortho-fluorine atom increases lipophilicity and blocks metabolic oxidation at the vulnerable ring position, potentially extending half-life compared to non-fluorinated analogs.

  • Cyclohexylamine: Provides the necessary hydrophobic bulk to occupy the inter-subunit interface, crucial for subtype selectivity over GluN2A.

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of action where CFE-2F inhibits calcium influx, preventing excitotoxicity while triggering downstream neurotrophic factors (BDNF).

G CFE CFE-2F (Compound) NMDAR NMDA Receptor (GluN2B Subunit) CFE->NMDAR Allosteric Inhibition Ca Ca2+ Influx CFE->Ca Reduces Tox Excitotoxicity (Cell Death) CFE->Tox PREVENTS NMDAR->Ca Modulates CaMKII CaMKII / eEF2K Ca->CaMKII Controlled Signaling Ca->Tox Excessive Influx mTOR mTORC1 Pathway CaMKII->mTOR De-repression BDNF BDNF Synthesis Synapse Synaptogenesis & Neuroprotection BDNF->Synapse mTOR->BDNF

Caption: CFE-2F selectively inhibits GluN2B-mediated Ca2+ influx, preventing excitotoxicity while promoting BDNF-driven synaptogenesis via the mTOR pathway.

Experimental Protocols

Protocol A: Chemical Synthesis (Epoxide Ring Opening)

Objective: To synthesize high-purity CFE-2F for biological testing. This route ensures regiospecificity.

Reagents:

  • 2-Fluorostyrene oxide (CAS: 246049-59-2)

  • Cyclohexylamine (CAS: 101-83-7)

  • Ethanol (Anhydrous)

  • Magnesium Perchlorate (Catalyst - optional for rate enhancement)

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-fluorostyrene oxide (10 mmol, 1.38 g) in 50 mL of anhydrous ethanol.

  • Amine Addition: Add cyclohexylamine (12 mmol, 1.19 g) dropwise over 10 minutes. The slight excess ensures complete consumption of the epoxide.

  • Reaction: Heat the mixture to reflux (78°C) under a nitrogen atmosphere for 6–8 hours. Monitor progress via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup: Cool to room temperature. Remove solvent under reduced pressure (Rotavap).

  • Purification: The crude oil will likely solidify. Recrystallize from minimal hot ethyl acetate/hexane (1:3) or convert to the Hydrochloride salt by adding 1M HCl in ether.

  • Validation: Confirm structure via 1H-NMR. Key diagnostic peak: The methine proton (-CH(OH)-) appears as a doublet of doublets around 4.5–5.0 ppm.

Protocol B: In Vitro Neuroprotection Assay (Glutamate Challenge)

Objective: To quantify the neuroprotective efficacy (EC50) of CFE-2F against glutamate-induced oxidative stress in cortical neurons.

Materials:

  • Primary Rat Cortical Neurons (DIV 14)

  • L-Glutamate (100 µM)

  • Cell Viability Assay (MTT or CellTiter-Glo)

  • CFE-2F Stock Solution (10 mM in DMSO)

Workflow:

  • Pre-treatment: Plate neurons in 96-well plates. Treat with varying concentrations of CFE-2F (0.1 nM – 10 µM) for 1 hour prior to insult.

  • Insult: Add L-Glutamate to a final concentration of 100 µM (induces excitotoxicity).

  • Incubation: Incubate for 24 hours at 37°C / 5% CO2.

  • Analysis: Aspirate media. Add MTT reagent (0.5 mg/mL). Incubate 4 hours. Solubilize formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm.

  • Calculation: Normalize to "No Glutamate" control (100% viability) and "Glutamate Only" control (0% protection).

Data Table: Expected Potency Profile

CompoundTargetPredicted IC50 (Binding)EC50 (Neuroprotection)
CFE-2F GluN2B (NMDA)15 – 30 nM 50 – 100 nM
IfenprodilGluN2B (NMDA)10 – 20 nM40 – 80 nM
KetaminePan-NMDA600 – 800 nM1 – 2 µM
MemantinePan-NMDA~1 µM~2 µM

Note: CFE-2F is expected to show high potency similar to Ifenprodil but with improved bioavailability due to the fluorination.

Formulation & Solubility Data

For in vivo studies, proper formulation is critical due to the lipophilicity of the cyclohexyl and fluorophenyl groups.

Physicochemical Properties (Predicted):

  • LogP: ~3.2 (Moderately Lipophilic).

  • pKa: ~9.5 (Basic amine).

  • Solubility:

    • Water: Poor (< 0.1 mg/mL).

    • Saline (0.9%): Poor.

    • Vehicle of Choice: 10% 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in saline OR 5% DMSO / 5% Tween-80 / 90% Saline.

Preparation for Injection (10 mg/kg dose):

  • Weigh 5 mg of CFE-2F (HCl salt).

  • Dissolve in 50 µL DMSO (vortex until clear).

  • Add 50 µL Tween-80.

  • Slowly add 900 µL warm sterile saline while vortexing.

  • Filter sterilize (0.22 µm PES filter) before IP injection.

References

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology. Link

  • Williams, K. (1993). Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors. Molecular Pharmacology. Link

  • Karuppagounder, S. S., et al. (2014). The NMDA receptor NR2B subunit antagonist ifenprodil affords neuroprotection in a mouse model of traumatic brain injury. Journal of Neurotrauma. Link

  • Preskorn, S. H., et al. (2008). An innovative design to establish proof of concept of the antidepressant effects of the NR2B subunit-selective N-methyl-D-aspartate antagonist, CP-101,606. Journal of Clinical Psychopharmacology. Link

Disclaimer: CFE-2F is a theoretical/investigational compound described here for research and development purposes. It is not approved by the FDA for human use. All protocols should be performed in accordance with local safety and ethical regulations.

Troubleshooting & Optimization

Technical Guide: Optimization of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Alcohol Synthesis

Executive Summary & Strategic Route Selection

The synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol presents a classic challenge in organic synthesis: constructing a


-amino alcohol motif while managing the electronic deactivation of the ortho-fluorine substituent and the steric bulk of the cyclohexyl group.

As researchers, we typically evaluate two primary pathways. Based on atom economy and regiochemical fidelity, the Epoxide Ring Opening is the "Gold Standard" for this specific target. The


-Halo Ketone  route, while accessible, often suffers from over-alkylation and lower yields due to the basicity of the secondary amine product.
FeatureRoute A: Epoxide Opening (Recommended)Route B:

-Halo Ketone Amination
Precursor 2-(2-fluorophenyl)oxirane2-Bromo-1-(2-fluorophenyl)ethan-1-one
Step Count 1 (Convergent)2 (Amination + Reduction)
Atom Economy 100%< 70% (Loss of HBr)
Major Risk Regioselectivity (

vs

attack)
Bis-alkylation (Tertiary amine formation)
Typical Yield 85-95%50-65%

Visualizing the Reaction Pathways

The following diagram illustrates the mechanistic pathways and the critical decision points for yield optimization.

ReactionPathways Start_Epoxide 2-(2-fluorophenyl)oxirane Product TARGET: 2-(Cyclohexylamino)-1- (2-fluorophenyl)ethan-1-ol Start_Epoxide->Product Path A: Lewis Acid / Heat (Major) Side_Regio Impurity: Regioisomer (Alpha-attack) Start_Epoxide->Side_Regio Electronic Control (Minor) Start_Ketone 2-Bromo-1-(2-fluorophenyl) ethan-1-one Intermediate_Ketone Aminoketone Intermediate Start_Ketone->Intermediate_Ketone Path B: S_N2 Cyclohexylamine Cyclohexylamine (Nucleophile) Cyclohexylamine->Start_Epoxide Cyclohexylamine->Start_Ketone Intermediate_Ketone->Product NaBH4 Reduction Side_Bis Impurity: Bis-alkylated Amine Intermediate_Ketone->Side_Bis Over-alkylation

Figure 1: Mechanistic comparison of Epoxide Opening (Path A) vs.


-Halo Ketone Amination (Path B).

Primary Protocol: Epoxide Ring Opening (High Yield)

This method relies on the nucleophilic attack of cyclohexylamine on the epoxide. The challenge is ensuring the amine attacks the terminal carbon (C2) rather than the benzylic carbon (C1).

The "Fluorine Effect" on Regioselectivity

The ortho-fluorine atom is electron-withdrawing. This pulls electron density away from the benzylic carbon, theoretically making it more electrophilic (susceptible to attack). However, the steric bulk of the cyclohexylamine overwhelmingly favors attack at the unhindered terminal carbon.

  • Goal: Promote

    
    -attack (terminal).
    
  • Solution: Use a Lewis Acid catalyst or protic solvent to activate the epoxide oxygen, increasing the

    
     character of the reaction.
    
Step-by-Step Procedure
  • Stoichiometry: Dissolve 2-(2-fluorophenyl)oxirane (1.0 eq) in Acetonitrile (CH

    
    CN) or Water  (micellar conditions).
    
  • Catalyst: Add Lithium Perchlorate (LiClO

    
    )  (0.1 eq) or Lithium Triflate (LiOTf) .
    
    • Why? Lithium ions coordinate to the epoxide oxygen, weakening the C-O bonds and accelerating the reaction without requiring high heat [1, 2].

  • Addition: Add Cyclohexylamine (1.2 eq) dropwise.

    • Note: A slight excess ensures complete consumption of the epoxide.

  • Reaction: Stir at room temperature for 4-6 hours. If conversion is slow (checked by TLC/LCMS), heat to 40°C.

    • Warning: Excessive heat (>80°C) promotes the formation of the unwanted regioisomer (attack at the benzylic position).

  • Workup: Concentrate solvent. Dissolve residue in EtOAc. Wash with water and brine.

  • Purification: Recrystallize from Hexane/EtOAc or convert to the HCl salt for precipitation.

Troubleshooting Guide & FAQs

Issue 1: Low Yield / Incomplete Conversion

Symptom: Starting epoxide remains after 12 hours.

  • Cause: The 2-fluoro group sterically hinders the approach, or the epoxide is electronically deactivated.

  • Fix: Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) . These fluorinated solvents act as hydrogen-bond donors, activating the epoxide significantly faster than standard alcohols [3].

Issue 2: Formation of Regioisomer (Benzylic Attack)

Symptom: NMR shows a doublet of doublets corresponding to a methine proton attached to the amine (indicating attack at C1).

  • Cause: Reaction has shifted toward

    
    -like character (carbocation character at the benzylic position), often due to high temperature or strong acidic conditions.
    
  • Fix:

    • Lower the temperature.[1]

    • Ensure the reaction is strictly basic (amine in excess) or neutral. Avoid Brønsted acids.

    • Use solid-phase catalysts like Silica-Alumina which favor terminal attack due to pore constraints [4].

Issue 3: "Oily" Product / Difficult Crystallization

Symptom: Product is a viscous oil that won't solidify.

  • Cause: Amino alcohols are notorious for hydrogen bonding and trapping solvent.

  • Fix: Convert the free base to the Hydrochloride Salt .

    • Dissolve crude oil in minimal dry Ethanol.

    • Add 1.1 eq of HCl in Dioxane or Ether.

    • Add cold Diethyl Ether until precipitate forms. This purifies the compound and stabilizes it.

Alternative Route: -Halo Ketone (Forcing Conditions)

Use this route only if the epoxide precursor is unavailable.

Protocol
  • Dissolve 2-Bromo-1-(2-fluorophenyl)ethan-1-one in THF.

  • Add Cyclohexylamine (2.5 eq). Crucial: You must use >2 equivalents to scavenge the HBr generated.

  • Stir at 0°C to RT. Monitor for the disappearance of starting material.

  • Reduction: Once the aminoketone is formed, add Sodium Borohydride (NaBH

    
    )  (1.5 eq) in situ (add Methanol as co-solvent).
    
  • Quench: Add dilute HCl carefully.

Critical Warning: This route often produces the bis-alkylated byproduct (one amine reacting with two ketones). To prevent this, add the ketone solution slowly into a solution of excess amine (Inverse Addition).

Diagnostic Flowchart

Use this logic tree to diagnose yield issues in real-time.

Troubleshooting Start Problem Diagnosis CheckTLC Check TLC/LCMS (After 4 hours) Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Low Conversion Impurity New Impurity Spot (Not Product) CheckTLC->Impurity Side Products Heat Increase Temp to 50°C SM_Remains->Heat First Step Identify Identify Impurity Impurity->Identify Catalyst Add LiClO4 or Switch to HFIP Heat->Catalyst If still slow Regio Regioisomer (Alpha-attack) Identify->Regio Isomer Bis Bis-alkylation (Tertiary Amine) Identify->Bis Dimer FixRegio Reduce Temp Remove Acid Regio->FixRegio FixBis Increase Amine Eq. Inverse Addition Bis->FixBis

Figure 2: Troubleshooting logic for reaction optimization.

References

  • Chakraborti, A. K., & Kondaskar, A. (2003). ZrCl4 as a new and efficient catalyst for the opening of epoxide rings by amines. Tetrahedron Letters, 44(45), 8315-8319. Link

  • Azizi, N., & Saidi, M. R. (2005). Lithium perchlorate promoted highly regioselective ring opening of epoxides with amines under solvent-free conditions. Canadian Journal of Chemistry, 83(5), 505-507. Link

  • Das, U., et al. (2006). Hexafluoroisopropanol (HFIP) as a new, mild and efficient solvent for the regioselective ring opening of epoxides with amines. Tetrahedron Letters, 47(44), 7751-7754. Link

  • Santoro, F., et al. (2019). Aminolysis of Styrene Oxide Over Heterogeneous Acidic Catalysts. Catalysis Letters, 149, 269–278. Link

Sources

Technical Support Center: Purification of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-2F-CHA-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule's "Personality"

Before troubleshooting, we must understand the physicochemical behavior of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol . This molecule presents a "triad of trouble" for standard purification:

  • Secondary Amine (

    
    ):  It is highly basic. On standard silica gel, it will protonate silanol groups (
    
    
    
    ), leading to severe peak tailing and irreversible adsorption.
  • Fluorine Substitution: The 2-fluoro group on the phenyl ring increases lipophilicity compared to its non-fluorinated analogs. This makes the free base highly soluble in chlorinated solvents (DCM, Chloroform) but potentially lowers the melting point, increasing the risk of "oiling out" during crystallization.

  • 
    -Amino Alcohol Motif:  The proximity of the amine and hydroxyl groups allows for intramolecular Hydrogen bonding, which can complicate solubility profiles and lead to chelation with metal ions if metal catalysts were used in synthesis.
    

Module 1: Chromatographic Challenges (The "Streaking" Issue)

User Issue: "I am trying to purify the crude reaction mixture on a silica column (Hexane/EtOAc), but the product streaks across the entire column and co-elutes with impurities."

Technical Diagnosis

This is the classic "Amine Drag" . Standard silica gel is slightly acidic (


). Your basic secondary amine interacts ionically with the silanols, acting more like an ion-exchange resin than a partition stationary phase.
Troubleshooting Protocol
Option A: Mobile Phase Modification (The "TEA Block")

You must neutralize the silica surface before or during the run.

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your mobile phase.
    
    • Mechanism:[1] The small, highly mobile TEA molecules saturate the acidic silanol sites, effectively "capping" them. This forces your bulky product to interact only with the solvent system, sharpening the peak.

  • The Pre-Wash (Critical Step): Flush the column with the modifier-containing solvent before loading your sample. If you only add TEA to the eluent, the first few fractions will still streak as the TEA is consumed by the silica.

Option B: Stationary Phase Switch

If purity is critical (>99.5% for API dev), switch to Amine-Functionalized Silica (e.g.,


-Silica).
  • Why: The surface is already basic. No modifier is needed.

  • Solvent System: Use Hexane/Ethanol gradients. Avoid aldehydes or ketones (like Acetone) as solvents, as they can form Schiff bases with the primary amines on the silica or your product.

Module 2: Removing Excess Cyclohexylamine (The "Stubborn" Impurity)

User Issue: "NMR shows persistent cyclohexylamine (CHA) peaks. I can't rotovap it off completely."

Technical Diagnosis

Cyclohexylamine is a liquid with a boiling point of ~134°C. It forms an azeotrope with water and adheres stubbornly to viscous oils. Furthermore, as a primary amine, it has similar basicity to your secondary amine product, making simple acid washing difficult to fine-tune.

Troubleshooting Protocol: The "pH Switch" Extraction

This method exploits the subtle differences in lipophilicity between the small CHA molecule and your bulky fluorinated product.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) .

  • Acid Wash (Removal of Neutrals): Extract with 1M HCl .

    • Result: Both Product and CHA go into the aqueous layer (as salts). Discard the organic layer (removes non-basic impurities).

  • The "Salt Wash" (The Trick): Wash the acidic aqueous layer with fresh Ether or DCM.

    • Why: This removes any trapped organic neutrals that were physically entrained.

  • Controlled Basification: Cool the aqueous layer to 0°C. Slowly add 50% NaOH until

    
    .
    
    • Observation: The product should precipitate or oil out.

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).
    
    • Note: The fluorinated product is highly lipophilic and will partition aggressively into DCM. CHA is more water-soluble than the product.

  • High-Vac Drying: The residual CHA in the DCM layer is now minimal. Evaporate DCM and place the oil under high vacuum (<1 mbar) at 60°C for 4 hours. The remaining CHA will sublime/evaporate.

Module 3: Crystallization & Salt Formation (Oiling Out)

User Issue: "The product is an oil. I need a solid for stability testing."

Technical Diagnosis

Fluorinated amino alcohols often have low melting points in their free-base form. To obtain a solid, you must disrupt the internal H-bonding by forming a salt.

Troubleshooting Protocol: HCl Salt Formation

Do NOT use aqueous HCl. Water is difficult to remove and will lead to a hygroscopic gum.

  • Solvent Choice: Dissolve the free base oil in anhydrous Diethyl Ether or TBME (tert-Butyl methyl ether) .

    • Concentration: ~1g per 10mL.

  • The Acid Source: Use 2M HCl in Diethyl Ether or 4M HCl in Dioxane (commercially available).

  • Addition: Add the acid solution dropwise with vigorous stirring at 0°C.

  • Observation: A white precipitate should form immediately.

  • Maturation: If it gums up, add a seed crystal (if available) or scratch the glass side. Sonicate for 5 minutes.

  • Isolation: Filter under Nitrogen (to prevent moisture absorption). Wash with cold ether.

Module 4: Visualization of Purification Logic

Workflow 1: The "pH Switch" Purification Cycle

This diagram illustrates the logical flow for removing neutral impurities and isolating the amine.

PurificationWorkflow Crude Crude Reaction Mixture (Product + CHA + Neutrals) AcidExt Dissolve in EtOAc Extract with 1M HCl Crude->AcidExt OrgLayer1 Organic Layer (Discard Neutrals) AcidExt->OrgLayer1 Impurities AqLayer1 Aqueous Layer (Product-HCl + CHA-HCl) AcidExt->AqLayer1 Amines Wash Wash Aq. with Ether AqLayer1->Wash Basify Basify to pH 12 (NaOH) Extract with DCM Wash->Basify FinalOrg DCM Layer (Product Free Base) Basify->FinalOrg Product Partitions Vac High Vacuum (60°C) Remove Residual CHA FinalOrg->Vac

Caption: The "pH Switch" separates the basic product from non-basic impurities and utilizes the volatility of the free base for final polishing.

Workflow 2: Chromatographic Decision Tree

Use this to decide how to set up your column.

ColumnLogic Start Start Purification Check Is Product Tailing? Start->Check AddTEA Add 1% Et3N to Mobile Phase Check->AddTEA Yes Check2 Co-eluting with Cyclohexylamine? Check->Check2 No PreWash Pre-wash Column with Et3N Eluent AddTEA->PreWash PreWash->Check2 Switch Switch to Amine-Silica Check2->Switch Yes

Caption: Decision matrix for overcoming silica interactions and amine co-elution.

Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane for the column? A: Avoid it. Acetone can react with the primary amine impurity (cyclohexylamine) or even your secondary amine (slowly) to form imines/enamines, creating new "ghost" spots on your TLC. Stick to DCM/Methanol or Hexane/Ethyl Acetate/TEA .

Q: The HCl salt is hygroscopic. How do I fix this? A: This is common for amino alcohols.

  • Dry the salt in a vacuum oven at 40°C over

    
     desiccant.
    
  • If it remains sticky, try the Fumarate or Oxalate salt. These organic salts often have better crystallinity and lower hygroscopicity than hydrochlorides for this class of compounds [1].

Q: I need to separate the enantiomers. Which column do I use? A: For


-amino alcohols, polysaccharide-based chiral columns are standard.
  • Recommendation: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine . The diethylamine is crucial to sharpen the peaks of the basic enantiomers [2].

References

  • Sorbent Technologies. (2022). Amino Silica Gel: Applications and Benefits. Retrieved from .

  • Sigma-Aldrich. (2023). Chiral HPLC Application Guide for Amino Alcohols. Retrieved from .

  • BenchChem. (2025). Purification of N-cyclohexylthiolan-3-amine by Column Chromatography. Retrieved from .

  • Organic Syntheses. (2024). Preparation of Fluorinated Sulfonyl Fluorides (General Handling of Fluorinated Aromatics). Retrieved from .

Sources

Stability issues of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol in solution

[1][2]

Part 1: Executive Technical Summary[1][2]

Status:

Critical Risk:12
The "Golden Rules" of Handling
  • Avoid DMSO for Long-Term Storage: Dimethyl sulfoxide (DMSO) can act as a mild oxidant toward benzylic alcohols under light/air exposure, reverting the alcohol to a ketone.[2]

  • Store as Hydrochloride Salt: The free base is hygroscopic and avidly absorbs CO₂. Store as the HCl salt at -20°C.

  • Argon Purge is Mandatory: Solutions in protic solvents (MeOH, Water) must be degassed to prevent oxidative degradation.[2]

Part 2: Critical Instability Mechanisms[1][2]

To troubleshoot effectively, you must understand why the molecule fails.

Benzylic Oxidation (The "Ketone Reversion")

The carbon bearing the hydroxyl group is benzylic (adjacent to the fluorophenyl ring).[2] In solution, particularly in DMSO or under UV light, this position is susceptible to oxidation, converting the alcohol back to the ketone form.

  • Symptom: Appearance of a new peak at [M-2H] in Mass Spec; yellowing of solution.[1][2]

  • Mechanism: Radical abstraction of the benzylic proton.

Carbamate Formation (The "Ghost Peak")

The secondary cyclohexyl-amine is nucleophilic.[1][2] Upon exposure to air, it reacts with CO₂ to form a carbamic acid/carbamate species.

  • Symptom: Transient peaks in NMR; solubility changes; "oily" film on solid standards.[2]

  • Reversibility: Often reversible by acidification (converting to HCl salt).[2]

Retro-Aldol Type Cleavage (Rare)

Under strong acidic stress or high heat, the

12

Part 3: Visualization of Degradation Pathways

The following diagram maps the degradation logic for troubleshooting analysis.

StabilityPathwaysStartTarget Molecule(Alcohol Form)OxidationOxidative Stress(DMSO/Air/Light)Start->OxidationCO2Atmospheric CO2(Basic pH)Start->CO2AcidStrong Acid(High Temp)Start->AcidKetoneDegradant A:Amino-Ketone(2-FDCK Analog)Oxidation->Ketone-2H (Oxidation)CarbamateDegradant B:Carbamate Salt(Reversible)CO2->Carbamate+CO2 (Adduct)Carbamate->StartAcid WashCleavageDegradant C:Fluorobenzaldehyde +CyclohexylamineAcid->CleavageRetro-Aldol

Caption: Primary degradation pathways. Red nodes indicate irreversible chemical changes; Green indicates reversible adducts.[1][2]

Part 4: Solvent Compatibility Matrix[1]

Use this table to select the correct vehicle for your experiments.

SolventStability RatingRisk FactorRecommendation
Methanol (MeOH) ⭐⭐⭐⭐ (High)Evaporation concentrates impurities.[1][2]Preferred for stock solutions (store -20°C).[1][2]
DMSO ⭐⭐ (Low)Oxidizes benzylic alcohols over time.[2][3]Use only for immediate biological assays.[2] Do not store >24h.
Acetonitrile (ACN) ⭐⭐⭐ (Med)Low solubility for HCl salts.[1][2]Good for LC-MS; poor for high-conc stocks.[1][2]
Water (pH < 7) ⭐⭐⭐⭐⭐ (High)Hydrolysis (unlikely).[1][2]Excellent stability as HCl salt.
Water (pH > 8) ⭐ (Critical)Precipitation & CO₂ absorption.[1][2]Avoid. Free base precipitates and degrades.[2]
Chloroform/DCM ⭐⭐ (Low)Quaternization (N-alkylation).[1][2]Avoid storage; secondary amines react with chlorinated solvents over weeks.[2]

Part 5: Troubleshooting Guides (FAQ)

Scenario A: "My LC-MS shows a peak with mass [M-2]."

Diagnosis: Oxidation to the ketone.[3][4] Cause: You likely stored the stock solution in DMSO or exposed the free base to air/light for >48 hours. The Fix:

  • Check the UV spectrum. The ketone (conjugated with the phenyl ring) will have a higher

    
     and extinction coefficient than the alcohol.[2]
    
  • This degradation is irreversible .[2] Discard the stock.

  • Prevention: Store future stocks in Methanol-d4 or degassed Methanol under Argon.[1][2]

Scenario B: "The solid reference standard has turned into an oil/gum."

Diagnosis: Hygroscopicity and Carbamate formation.[2] Cause: The vial was left uncapped or the compound is in its Free Base form, which lowers the melting point and absorbs water/CO₂. The Fix (Rescue Protocol):

  • Dissolve the gum in a minimal amount of dry Diethyl Ether or Isopropanol.

  • Bubble dry HCl gas or add 1.1 eq of HCl in Dioxane.

  • The stable Hydrochloride salt should precipitate. Filter and dry under vacuum.

Scenario C: "I see 'ghost' peaks in my NMR (splitting of signals)."

Diagnosis: Rotamers or Protonation Equilibrium.[2] Cause: In CDCl₃, the secondary amine may participate in hydrogen bonding with the hydroxyl group, or exist as a mixture of free base and carbamate. The Fix:

  • Add a drop of D₂O to the NMR tube. This exchanges the OH/NH protons and collapses the coupling, simplifying the spectrum.

  • Alternatively, run the NMR in MeOD (Methanol-d4) to break intramolecular H-bonds.[1][2]

Part 6: Standard Operating Procedure (SOP) for Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological screening.

Materials:

  • Compound (HCl salt preferred).[2]

  • Solvent: Anhydrous Methanol (primary) or DMSO (secondary, only if necessary).[2]

  • Argon gas line.[2]

  • Amber glass vials (silanized).

Protocol:

  • Weighing: Weigh the HCl salt rapidly. If using the free base, weigh under a nitrogen flow.

  • Dissolution:

    • Preferred: Dissolve in Anhydrous Methanol.

    • Alternative: If DMSO is required for assay compatibility, use degassed DMSO (sparged with Argon for 10 mins).[2]

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL).

    • Flash freeze in liquid nitrogen.

    • Store at -80°C .

  • Usage: Thaw once. Do not refreeze DMSO stocks of this compound, as freeze-thaw cycles promote micro-precipitation and oxidation.[1][2]

References

  • Cayman Chemical. 2-fluoro-2-oxo-PCE (hydrochloride) Product Information. (Precursor ketone stability data). Retrieved from [1][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17827, 2-(Cyclohexylamino)ethanol.[1][2] (General beta-amino alcohol properties).[1][2][5][6] Retrieved from [1][2]

  • Li, C., et al. (2008).[2][7] Chemoselective Etherification of Benzyl Alcohols...[7] Catalyzed by Dimethyl Sulfoxide.[2][3][4] Synthesis.[2][3][5][8] (Mechanistic basis for DMSO-mediated benzylic alcohol reactivity). Retrieved from

  • Cheng, X., et al. (2003).[2][9] Studies on repository compound stability in DMSO under various conditions.[2][9] J Biomol Screen.[2] (Evidence of oxidation risks in DMSO libraries). Retrieved from

Technical Support Center: Synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting for common side reactions encountered during the synthesis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. It is designed for researchers and drug development professionals to diagnose and mitigate issues in their synthetic procedures.

Overview of Primary Synthetic Route

The most common and efficient synthesis of the target molecule involves the nucleophilic ring-opening of 2-(2-fluorophenyl)oxirane with cyclohexylamine . This reaction, a type of epoxide aminolysis, is attractive for its atom economy and directness. However, its success is highly dependent on controlling reaction conditions to prevent the formation of key side products.

Figure 1: Primary Synthetic Pathway A diagram illustrating the main reaction for synthesizing 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My final product is a mixture of two isomers that are difficult to separate. What is the second isomer and how can I avoid its formation?

A1: The most common isomeric impurity is the regioisomer, 1-(Cyclohexylamino)-2-(2-fluorophenyl)ethan-1-ol.

This side reaction is a classic problem in the ring-opening of unsymmetrical epoxides like 2-(2-fluorophenyl)oxirane. The formation of one regioisomer over the other is dictated by the reaction mechanism.[1]

  • Desired Pathway (Sₙ2): Under neutral or basic conditions, cyclohexylamine, a strong nucleophile, attacks the less sterically hindered carbon (C2) of the epoxide. This is a standard Sₙ2 mechanism and yields the desired product.[2]

  • Undesired Pathway (Sₙ1-like): Under acidic conditions (even trace amounts of acid catalyst), the epoxide oxygen is protonated. This makes the ring more reactive and favors cleavage at the benzylic carbon (C1) to form a more stable, carbocation-like transition state. The nucleophile then attacks at C1, leading to the undesired regioisomer.[2]

Figure 2: Regioselectivity in Epoxide Ring-Opening A diagram showing the two possible pathways of nucleophilic attack.

cluster_conditions Reaction Conditions Start 2-(2-fluorophenyl)oxirane + Cyclohexylamine Neutral Neutral / Basic (Sₙ2) Start->Neutral Acidic Acidic (Sₙ1-like) Start->Acidic Desired Desired Product (Attack at C2) Neutral->Desired Favored Undesired Undesired Regioisomer (Attack at C1) Acidic->Undesired Favored

Caption: Reaction conditions dictate the site of nucleophilic attack.

Troubleshooting Protocol: Maximizing Regioselectivity
  • Solvent and Reagent Purity: Ensure all solvents and the cyclohexylamine starting material are free from acidic impurities. If necessary, pass solvents through a plug of basic alumina.

  • pH Control: The reaction should be run under neutral or slightly basic conditions. The amine itself provides a basic environment, but acidic impurities can alter the pathway. Avoid any acidic workup until the reaction is complete.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes lower selectivity. Start at room temperature and gently heat if necessary, monitoring by TLC or LC-MS.

  • Catalyst Choice: While this reaction often proceeds without a catalyst, if one is used, avoid Lewis acids or Brønsted acids, which strongly promote the undesired pathway.[1]

Q2: The reaction is sluggish and I have significant amounts of unreacted epoxide and amine. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to insufficient activation energy, improper stoichiometry, or steric hindrance.

Cyclohexylamine is a reasonably strong nucleophile, but the reaction can still be slow.

Troubleshooting Protocol: Improving Conversion Rate
  • Stoichiometry: Use a slight excess (1.1 to 1.5 equivalents) of cyclohexylamine. This ensures the concentration of the nucleophile remains high throughout the reaction, pushing the equilibrium towards the product.

  • Temperature: As noted above, temperature control is key for selectivity, but if the reaction is too slow at room temperature, gentle heating is necessary. Monitor the reaction closely to find the optimal balance between rate and selectivity. Refluxing in a suitable solvent like ethanol or isopropanol is a common strategy.

  • Solvent Choice: Polar protic solvents (e.g., ethanol, methanol) can accelerate the reaction by stabilizing the transition state and solvating the epoxide oxygen, making it a better leaving group. However, solvent choice can also influence regioselectivity, so it should be screened carefully.[1]

Q3: I'm using a reductive amination approach starting with an α-haloketone, and my main side product is an alcohol of the ketone. What is causing this?

A3: This indicates that your reducing agent is reducing the ketone faster than the imine that is formed in situ.

A common alternative synthesis involves the reaction of an α-haloketone (e.g., 2-bromo-1-(2-fluorophenyl)ethanone) with cyclohexylamine, followed by reduction. In a one-pot procedure, the choice of reducing agent is critical.

  • Problem: Strong reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the starting ketone to an alcohol (e.g., 2-bromo-1-(2-fluorophenyl)ethan-1-ol), competing with the desired reductive amination pathway.

  • Solution: Use a milder, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) .[3] These reagents are less reactive towards ketones at neutral or slightly acidic pH but are very effective at reducing the protonated imine intermediate.[3]

Experimental Protocol: Selective Reductive Amination
  • Dissolve 1 equivalent of 2-bromo-1-(2-fluorophenyl)ethanone and 1.2 equivalents of cyclohexylamine in a suitable solvent (e.g., methanol or dichloroethane).

  • Stir the mixture for 1-2 hours to allow for imine formation.

  • Add 1.5 equivalents of sodium cyanoborohydride (NaBH₃CN) portion-wise, maintaining the temperature below 30°C.

  • Monitor the reaction by TLC/LC-MS until the imine intermediate is consumed.

  • Perform an aqueous workup to quench the reaction and purify the product.

Q4: My reaction produces a significant amount of a di-substituted product, N,N-dicyclohexyl-1-(2-fluorophenyl)ethan-1-amine. How does this form?

A4: This side product suggests over-alkylation, which can occur if the reaction conditions allow the primary product to react further.

While less common with a bulky amine like cyclohexylamine, it is possible for the secondary amine product to be deprotonated and act as a nucleophile itself, reacting with another molecule of the starting material (e.g., the epoxide or halohydrin). This is more prevalent in N-alkylation routes using a halohydrin.

Preventative Measures
  • Avoid Strong Bases: Do not use strong, non-nucleophilic bases (e.g., LDA, NaH) if performing an N-alkylation with a halohydrin, as this will deprotonate the product and promote a second alkylation.

  • Control Stoichiometry: Using a larger excess of cyclohexylamine can statistically disfavor the product amine from competing for the electrophile.

  • Lower Temperature: Run the reaction at a lower temperature to reduce the rate of the second alkylation, which typically has a higher activation energy.

Summary Table of Key Side Reactions
Side Reaction/IssueCommon CausePreventative Measures & SolutionsSynthetic Route
Regioisomer Formation Acidic conditions promoting Sₙ1-like attack at the benzylic carbon.Use pure, neutral/basic reagents and solvents; avoid acid catalysts; control temperature.Epoxide Opening
Incomplete Conversion Insufficient temperature; improper stoichiometry.Use a slight excess of cyclohexylamine; gently heat while monitoring selectivity; use a polar protic solvent.All Routes
Ketone Reduction Use of a non-selective reducing agent (e.g., NaBH₄).Use an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[3]Reductive Amination
Over-Alkylation Product amine reacts with starting electrophile.Avoid strong bases; use a larger excess of the primary amine; lower reaction temperature.N-Alkylation
Elimination to Epoxide Basic conditions promoting elimination of HBr from the halohydrin.This converts the route to in-situ epoxide opening; control regioselectivity as described for that route.N-Alkylation
References
  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings.ChemRxiv.
  • Epoxides Ring-Opening Reactions.Chemistry Steps.
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives.

Sources

Technical Support Center: Analytical Detection of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical detection of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into common challenges encountered during the analysis of this compound, with a focus on chromatographic and mass spectrometric techniques.

Section 1: Foundational Analytical Considerations

This section addresses preliminary questions regarding the physicochemical properties of the analyte that directly influence method development and troubleshooting.

Q1: What are the key structural features of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol that impact its analytical behavior?

A1: The molecular structure possesses three key features that dictate its analytical behavior:

  • A Secondary Amine (Cyclohexylamino group): This group is basic and readily protonated. In reversed-phase HPLC, this makes the analyte's retention and peak shape highly sensitive to the mobile phase pH. In GC, this basic site can interact with acidic active sites in the system, leading to peak tailing.[1][2] For LC-MS, this group is ideal for sensitive detection using electrospray ionization (ESI) in positive ion mode.

  • A Hydroxyl Group (-OH): This polar group increases the compound's solubility in polar solvents but can also contribute to undesirable interactions in GC analysis. It may necessitate derivatization to improve volatility and thermal stability.

  • Aromatic and Aliphatic Rings: The 2-fluorophenyl and cyclohexyl moieties provide hydrophobic character, enabling retention in reversed-phase chromatography.

Q2: Is this compound prone to instability in biological samples?

A2: Yes, analytes in biological matrices can be subject to degradation.[3] For 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, potential stability concerns include:

  • Enzymatic Degradation: Plasma and tissue homogenates contain various enzymes that could potentially metabolize the compound.[4]

  • pH-Dependent Degradation: Changes in sample pH during storage or processing could affect stability.

  • Oxidation: The amine and hydroxyl groups could be susceptible to oxidation.

It is crucial to perform thorough stability assessments during method validation, including freeze-thaw stability, short-term bench-top stability, and long-term storage stability in the relevant biological matrix.[4][5] Storing samples at -20°C or lower is a standard practice to minimize degradation.[3]

Section 2: High-Performance Liquid Chromatography (HPLC-UV/DAD) Troubleshooting

Q1: I'm seeing significant peak tailing for my analyte using a C18 column. What is the cause and how can I fix it?

A1: Peak tailing for a basic compound like this on a standard silica-based C18 column is a classic problem. It is most often caused by secondary ionic interactions between the protonated secondary amine of your analyte and negatively charged residual silanol groups on the silica surface.[2] This interaction slows the elution of a fraction of the analyte molecules, resulting in an asymmetrical peak.

Here is a systematic approach to mitigate this issue:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) ensures the amine is fully and consistently protonated. More importantly, it also suppresses the ionization of the silanol groups, minimizing the undesirable secondary interaction.

  • Add a Competing Base: Introducing a small amount of a basic additive, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites, preventing your analyte from interacting with them. However, be aware that TEA is not suitable for LC-MS applications due to ion suppression.

  • Use a Modern, High-Purity Column: Modern columns are often manufactured with high-purity silica and are more thoroughly end-capped, resulting in fewer accessible silanol groups. Consider using a column specifically designed for basic compounds.

  • Reduce Analyte Mass on Column: Column overload can also cause peak asymmetry.[6] Try reducing the injection volume or the concentration of your sample to see if the peak shape improves.

Q2: My retention time is drifting between injections. What should I check?

A2: Retention time instability points to a lack of equilibrium or a change in the chromatographic system. Common culprits include:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A good rule of thumb is to flush with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Composition Changes: Mobile phase can evaporate over time, especially the more volatile organic component, altering the solvent strength. Ensure solvent bottles are capped and consider preparing fresh mobile phase daily.

  • Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is essential for reproducible chromatography.

  • Pump and Flow Rate Issues: Inconsistent flow from the HPLC pump will cause retention time shifts. Check for leaks in the system and ensure the pump is properly primed and serviced.[6]

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting

Q1: Do I need to derivatize this compound for GC-MS analysis?

A1: While not strictly mandatory in all cases, derivatization is highly recommended for robust and reproducible GC-MS analysis of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol. The polar -NH and -OH groups can lead to several problems:

  • Poor Peak Shape: These polar groups can interact with active sites (residual silanols) in the GC inlet liner and column, causing significant peak tailing.[1][7]

  • Low Sensitivity: Adsorption to active sites can lead to analyte loss and reduced signal intensity.

  • Thermal Instability: At high injector temperatures, the compound may degrade, leading to poor quantitation and the appearance of unexpected peaks.

Silylation (e.g., using BSTFA or MSTFA) is a common and effective derivatization strategy. This process replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (TMS) groups, making the molecule more volatile, less polar, and more thermally stable.[8]

Q2: Even after derivatization, I'm observing some peak tailing. What's the next troubleshooting step?

A2: If peak tailing persists after derivatization, the issue likely lies with active sites within your GC system.

Troubleshooting Workflow for GC Peak Tailing

GCTroubleshooting start Peak Tailing Observed liner Is the Injector Liner Fresh and Deactivated? start->liner trim Trim the Column Inlet (10-20 cm) liner->trim No / Unsure end Problem Resolved liner->end Yes install Check Column Installation (Correct depth and ferrule) trim->install Issue Persists leak Check for Leaks (Inlet and detector fittings) install->leak Issue Persists leak->end Issue Persists? (Consider new column)

Caption: A systematic workflow for diagnosing and resolving GC peak tailing.

  • Injector Liner: The liner is the most common source of activity. Replace it with a fresh, high-quality deactivated liner.[7]

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites. Trim 10-20 cm from the front of the column.[1]

  • Column Installation: Ensure the column is cut cleanly and installed at the correct height in the injector.[1] An improper cut can create a tortuous path and active sites.

Section 4: LC-MS/MS Bioanalysis Troubleshooting

Q1: I'm developing an LC-MS/MS method for this analyte in plasma and my signal is very low and inconsistent. I suspect matrix effects. How can I confirm and mitigate this?

A1: Matrix effects are a primary challenge in LC-MS/MS bioanalysis, where co-eluting endogenous components from the sample matrix (like phospholipids or salts) suppress or enhance the ionization of the target analyte.[9][10][11] This leads to poor accuracy and precision.

Protocol: Quantitative Assessment of Matrix Effect

This protocol uses the widely accepted post-extraction spiking method to calculate a Matrix Factor (MF).[11]

Objective: To quantify the degree of ion suppression or enhancement caused by the biological matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spike Sample): Process blank plasma (or other matrix) through your entire sample preparation procedure. In the final step, spike the analyte and IS into the processed blank extract.

    • Set C (Pre-Spike Sample): Spike the analyte and IS into blank plasma before starting the sample preparation procedure. (This set is used to calculate recovery, not the matrix factor itself).

  • Analyze and Calculate: Analyze all three sets by LC-MS/MS.

  • Calculate Matrix Factor (MF):

    • MF (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) * 100

  • Interpretation:

    • MF = 100%: No matrix effect.

    • MF < 100%: Ion suppression is occurring.[11]

    • MF > 100%: Ion enhancement is occurring.[11]

Diagram: Matrix Effect Assessment Workflow

MatrixEffect A Set A: Neat Solution Analyte in Solvent analysis LC-MS/MS Analysis A->analysis B Set B: Post-Spike Blank Matrix Extract + Analyte B->analysis calc Calculate Matrix Factor: MF = (Area_B / Area_A) * 100 analysis->calc

Caption: Workflow for the post-extraction spike method to assess matrix effects.

Mitigation Strategies:

  • Improve Sample Cleanup: The goal is to remove the interfering matrix components. Protein precipitation is a fast but "dirty" method.[12] Consider switching to Liquid-Liquid Extraction (LLE) or, for the cleanest extracts, Solid-Phase Extraction (SPE).

  • Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region where matrix components elute (often very early or very late in the run).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard. It co-elutes with the analyte and experiences the same degree of matrix effect, thereby compensating for any signal suppression or enhancement and ensuring accurate quantification.[13]

Q2: Which ionization source, ESI or APCI, is better for this molecule?

A2: For 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, Electrospray Ionization (ESI) is the preferred choice. ESI is highly effective for polar and easily ionizable molecules, and the basic secondary amine on this compound will readily accept a proton in the ESI source to form a strong [M+H]+ ion in positive ion mode.

Atmospheric Pressure Chemical Ionization (APCI) is generally better suited for less polar, more volatile compounds. While it might work, ESI is expected to provide superior sensitivity for this analyte. However, some studies have shown APCI to be less susceptible to matrix effects than ESI, which could be a consideration if ion suppression is severe and cannot be resolved by other means.[12]

Section 5: Quantitative Data & Protocols

Table 1: Comparison of Sample Preparation Techniques for Bioanalysis
TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) Protein denaturation with organic solvent (e.g., Acetonitrile)Fast, simple, inexpensiveNon-selective, high matrix effects[12], risk of analyte loss via co-precipitationHigh-throughput screening
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquidsCleaner extracts than PPT, can be selective based on pH/solventMore labor-intensive, uses larger solvent volumesRemoving highly polar/non-polar interferences
Solid-Phase Extraction (SPE) Analyte adsorption onto a solid sorbent, followed by elutionCleanest extracts, high selectivity, high concentration factorMost complex method development, highest cost per sampleLow-level quantification, removal of complex matrix interferences[12]

References

  • Vertex AI Search. (2026, February 9). Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • International Journal of Pharmaceutical and Phytopharmacological Research. matrix-effect-in-bioanalysis-an-overview.pdf.
  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes.
  • PMC - NIH. Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Semantic Scholar. Supporting Information.
  • Benchchem. Technical Support Center: Troubleshooting GC-MS Peak Tailing.
  • International Journal of MediPharm Research. Review Article on Matrix Effect in Bioanalytical Method Development.
  • CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS.
  • YouTube. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series.
  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape.
  • YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?.
  • PubMed. (2025, April 11). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids.
  • Eurofins. Analytical Method Summaries.
  • GAS CHROMATOGRAPHIC AND MASS SPECTROMETRIC DETERMINATION OF SOME BIOCHEMICAL COMPONENTS FROM CROSSOPTERYX FEBRIFUGA POWERED EXTR.
  • PMC - NIH. Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • PubMed. (2024, February 13). Evaluation of stability of (1R,2 S)-(-)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC).
  • eurl-pesticides.eu. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step wi.
  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • WuXi AppTec DMPK. (2024, December 16). Solutions to Analyte Stability Issues in Preclinical Bioanalysis.
  • ResearchGate. Stability of analytes in biosamples—An important issue in clinical and forensic toxicology? | Request PDF.
  • Phenomenex. Chiral HPLC Separations.

Sources

Chiral separation methods for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #CS-2F-AMINO-001 Subject: Method Development & Troubleshooting for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary & Chemical Context

Welcome to the Technical Support Center. You are dealing with 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol , a molecule belonging to the class of


-amino alcohols .

Structural Challenges:

  • Basic Secondary Amine: The cyclohexylamino group is basic (

    
    ). Without proper mobile phase suppression, this will interact with residual silanols on the silica support, causing severe peak tailing.[1][2]
    
  • Fluorine Substitution: The ortho-fluorine atom on the phenyl ring introduces electronic withdrawal and steric bulk, often increasing retention compared to non-fluorinated analogs due to dipole-dipole interactions with the stationary phase.

  • Chiral Center: The stereocenter is located at the C1 position (alcohol carbon).

This guide provides a self-validating method development strategy, prioritizing Normal Phase (NP) chromatography using polysaccharide-based stationary phases, which are the industry standard for this class of compounds.

Core Method Development Protocol

We recommend a Screening Phase followed by an Optimization Phase . Do not skip the screening; the fluorine substituent can unpredictably alter selectivity (


) compared to non-fluorinated analogs.
Phase A: Column & Mobile Phase Screening

Primary Column Recommendation:

  • Option 1 (Gold Standard): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H / IA).

  • Option 2 (Alternative): Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H / IB).

Why these columns? The carbamate linkages in these phases form hydrogen bonds with the hydroxyl and amine groups of your analyte, while the chiral groove accommodates the cyclohexyl and fluorophenyl rings.

Screening Conditions Table
ParameterCondition A (Standard)Condition B (Polarity Adjusted)
Mobile Phase Hexane / Ethanol / DEAHexane / Isopropanol / DEA
Ratio 90 : 10 : 0.1 (v/v/v)85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temp 25°C25°C
Detection UV @ 254 nm (Fluorophenyl absorption)UV @ 210 nm (if signal is weak)

CRITICAL: You must add a basic modifier. We recommend Diethylamine (DEA) or Triethylamine (TEA) at 0.1%. Without this, the amine moiety will bind irreversibly to silanols, resulting in broad, tailing peaks or total loss of the analyte.

Phase B: Optimization Workflow (DOT Visualization)

The following diagram outlines the logical flow for optimizing your separation after the initial screen.

MethodOptimization Start Initial Screen (AD-H / OD-H) Hex/EtOH/DEA (90:10:0.1) CheckRes Check Resolution (Rs) Start->CheckRes GoodRes Rs > 1.5 (Baseline Separation) CheckRes->GoodRes Yes PoorRes Rs < 1.5 (Partial/No Separation) CheckRes->PoorRes No Finalize Validation & Scale-up GoodRes->Finalize Action1 Decrease Alcohol % (e.g., 90:10 -> 95:5) PoorRes->Action1 Retention k' < 2 Action2 Switch Alcohol Type (EtOH <-> IPA) PoorRes->Action2 Selectivity issue Action3 Switch Column Chemistry (Amylose <-> Cellulose) PoorRes->Action3 No recognition Action1->CheckRes Action2->CheckRes Action3->CheckRes

Figure 1: Decision matrix for optimizing chiral resolution based on initial screening results.

Troubleshooting Guide (FAQ Format)

This section addresses specific issues you may encounter with 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol .

Issue 1: Severe Peak Tailing ( )

Symptom: The peaks rise sharply but trail off slowly, ruining resolution.

  • Root Cause: The secondary amine is interacting with acidic silanols on the column silica support.

  • Solution:

    • Verify Additive: Ensure your mobile phase contains 0.1% DEA or 0.1% TEA .

    • Fresh Preparation: Amines in mobile phases can degrade or evaporate. Prepare fresh eluent daily.

    • Column History: If the column was previously used with acidic additives (TFA), it must be neutralized. Flush with 100% Ethanol + 0.5% TEA for 2 hours before equilibrating.

Issue 2: Retention Time Drift

Symptom: The enantiomers elute earlier or later with subsequent injections.

  • Root Cause: Temperature fluctuations or mobile phase evaporation (common with Hexane/Ethanol).

  • Solution:

    • Thermostat: Use a column oven set strictly to 25°C or 30°C.

    • Vapor Trap: If using volatile Hexane/Ethanol, ensure solvent bottles are capped tightly to prevent ethanol evaporation, which changes solvent strength.

Issue 3: "Ghost" Peaks or Baseline Noise

Symptom: Unknown peaks appear, or the baseline is wavy.

  • Root Cause: The 2-fluorophenyl group has specific UV absorption. If you detect at low wavelengths (<220nm), you may see system peaks from the DEA additive.

  • Solution:

    • Wavelength: Detect at 254 nm or 260 nm . The phenyl ring provides sufficient chromophore, avoiding the noise from amine additives visible at 210 nm.

Advanced Protocol: Reversed-Phase (RP) Alternative

If the sample is not soluble in Hexane, or if you require LC-MS compatibility (where Hexane is difficult), use this Reversed-Phase protocol.

Column: Chiralpak IG-3 or Chiralcel OZ-3 (Immobilized phases are preferred for robustness).

Mobile Phase:

  • Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) - High pH suppresses amine ionization.

  • Organic: Acetonitrile.[2][3][4]

  • Gradient: 30% B to 70% B over 15 mins.

Note: The basic pH (9.0) ensures the amine is non-ionized (neutral), improving interaction with the chiral selector and reducing silanol tailing.

Troubleshooting Logic Tree

Use this flow to diagnose peak shape issues specific to amino-alcohols.

Troubleshooting Problem Problem: Bad Peak Shape CheckAdditive Is Basic Additive (DEA/TEA) Present? Problem->CheckAdditive CheckSolubility Is Sample Soluble in Mobile Phase? CheckAdditive->CheckSolubility Yes Sol1 Add 0.1% DEA CheckAdditive->Sol1 No CheckLoad Injection Mass < 10 µg? CheckSolubility->CheckLoad Yes Sol2 Dissolve sample in Mobile Phase CheckSolubility->Sol2 No (Cloudy) Sol3 Dilute Sample CheckLoad->Sol3 No (Overload) Check Column Aging Check Column Aging CheckLoad->Check Column Aging Yes

Figure 2: Diagnostic workflow for resolving peak asymmetry issues.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H. (Authoritative source for polysaccharide column operation and additive limits).

  • Sigma-Aldrich. HPLC Troubleshooting Guide: Peak Tailing. (Standard protocols for amine analysis).

  • Journal of Chromatography A. Enantioseparation of beta-amino alcohols by HPLC. (Validation of polysaccharide phases for this chemical class).

Disclaimer: These protocols are for research use only. Always consult the specific Safety Data Sheet (SDS) for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol before handling.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Analysis of Synthesized 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the synthesis of novel chemical entities is the first step in a long and rigorous journey. The compound 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, a substituted amino alcohol, represents a class of molecules often investigated as intermediates or active pharmaceutical ingredients (APIs). The absolute purity of such a compound is not merely a quality metric; it is a critical determinant of its safety, efficacy, and stability. Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH), mandate a thorough understanding and control of impurities.[1][2][3] This guide provides an in-depth, comparative analysis of the primary analytical methodologies for determining the purity of synthesized 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, offering researchers a strategic framework for selecting the most appropriate techniques for their specific needs.

Anticipated Impurity Profile: A Synthesis-Based Approach

To develop a robust purity analysis method, one must first anticipate the potential impurities. These often originate from the synthetic route itself, including unreacted starting materials, intermediates, by-products, and reagents.[4] A plausible and efficient synthesis for 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol involves the reaction of 2-fluoro-α-bromoacetophenone with cyclohexylamine.

Caption: Plausible synthetic route for the target compound.

Based on this pathway, the primary process-related impurities to anticipate are:

  • Starting Materials: Unreacted 2-fluoro-α-bromoacetophenone and excess cyclohexylamine.

  • Intermediate: The ketone intermediate, 2-(cyclohexylamino)-1-(2-fluorophenyl)ethan-1-one, if the reduction step is incomplete.

  • By-products: Products from potential side reactions, such as over-alkylation of the amine.

  • Residual Solvents: Acetonitrile and methanol from the reaction and purification steps.[4]

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision based on the specific requirements of the analysis, such as the need for quantitation, identification, or routine quality control. We will compare three powerful and commonly used techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Primary Use Quantification of thermally labile or non-volatile compounds. Routine purity and impurity testing.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).[5][6]Absolute quantification of the main component and impurities without a specific reference standard for each impurity.[7][8][9]
Selectivity High, tunable via column chemistry and mobile phase composition. Chiral separations are possible with specific columns.[10][11]Very high, especially with MS detection, which provides structural information.[12]High, based on unique chemical shifts of different nuclei. Can resolve structurally similar isomers.
Sensitivity Good to excellent (ppm to ppb levels), depending on the chromophore of the analyte and detector used.Excellent (ppb to ppt levels), particularly in Selected Ion Monitoring (SIM) mode.[5]Moderate (typically requires >1 mg of sample). Not ideal for trace impurity detection below ~0.1%.
Quantification Relative quantification against a reference standard. Requires a standard for each impurity to be quantified accurately.Relative quantification against an internal or external standard. Can provide semi-quantitative data for unknowns based on spectral library matches.Absolute quantification. The signal is directly proportional to the number of nuclei, allowing purity determination using a single certified internal standard.[7][13]
Sample Prep Simple; dissolve sample in a suitable solvent and filter.May require derivatization for polar compounds like amino alcohols to increase volatility.[14] Headspace analysis is used for residual solvents.Simple; dissolve an accurately weighed sample and internal standard in a deuterated solvent.[8]
Limitations Requires reference standards for impurity identification and quantification.Not suitable for non-volatile or thermally labile compounds. The high temperature can cause degradation.Lower sensitivity compared to chromatographic methods. Potential for signal overlap in complex mixtures.

In-Depth Experimental Protocols

To ensure scientific validity, all analytical procedures must be properly validated for their intended purpose, covering parameters like accuracy, precision, specificity, and linearity as outlined in ICH Q2(R1) guidelines.[15][16][17][18]

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed for the quantification of the main component and non-volatile process-related impurities.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.[19]

Protocol 2: Residual Solvent Analysis by Headspace GC-MS

This protocol is tailored for detecting and quantifying volatile impurities, particularly residual solvents from the synthesis.[20]

  • Instrumentation: Gas chromatograph with a headspace autosampler and a mass spectrometer detector.

  • GC-MS Conditions:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 200 °C.

    • MS Transfer Line: 230 °C.

    • MS Ion Source: 230 °C.

    • Mass Range: Scan from m/z 35 to 350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh ~50 mg of the synthesized sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) and seal the vial.

  • Analysis: After equilibration, the headspace gas is automatically injected into the GC-MS. Identification of solvents is achieved by comparing retention times and mass spectra to a library or known standards. Quantification is performed using an external or internal standard method.

Protocol 3: Absolute Purity Assay by ¹H qNMR

qNMR provides a direct measurement of purity against a certified reference material without the need for a specific standard of the analyte itself, making it a powerful primary method.[13][21]

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the synthesized 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol sample into a vial.

    • Accurately weigh ~5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard should have peaks that do not overlap with the analyte peaks.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time of the peaks of interest) to ensure full signal recovery.

  • Data Processing and Calculation:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the purity using the following formula[8]: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, and P = Purity of the standard.

Data Interpretation and Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical method based on the analytical goal.

Analytical_Workflow Start Purity Analysis Goal? D1 Routine QC / Purity Assay? Start->D1 D2 Identify Unknown Impurity? D1->D2 No M_HPLC Use Validated HPLC Method D1->M_HPLC Yes D3 Absolute Purity / Primary Standard? D2->D3 No M_GCMS Use GC-MS D2->M_GCMS Yes (if volatile) D4 Check for Residual Solvents? D3->D4 No M_qNMR Use qNMR D3->M_qNMR Yes D4->Start No / Other M_HS_GCMS Use Headspace GC-MS D4->M_HS_GCMS Yes

Caption: Decision tree for selecting the appropriate purity analysis method.

Hypothetical Data Summary:

A synthesized batch of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol was analyzed using the three described methods.

Analytical Method Result Interpretation
HPLC-UV (Area %) Purity: 99.2%Impurity A (Ketone): 0.6%Impurity B (Unknown): 0.2%The sample is of high purity with the primary impurity being the unreacted ketone intermediate. The unknown impurity requires further characterization.
Headspace GC-MS Methanol: 350 ppmAcetonitrile: 150 ppmResidual solvent levels are well below the typical ICH limits for Class 2 solvents, indicating efficient purification.
¹H qNMR Absolute Purity: 99.1% (w/w)The qNMR result corroborates the HPLC data, providing a high-confidence, absolute purity value. This method confirms the identity and quantifies the main analyte without ambiguity.

Conclusion and Recommendations

A multi-faceted approach is essential for the comprehensive purity analysis of a newly synthesized compound like 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol.

  • For routine quality control and release testing, a validated RP-HPLC method is the workhorse. It offers an excellent balance of speed, sensitivity, and resolving power for process-related impurities.

  • For the specific analysis of residual solvents, Headspace GC-MS is the required and most effective technique.[5]

  • For establishing a primary purity value for a reference standard or for definitive quantification without relying on specific impurity standards, qNMR is the superior method.[7][9] Its direct proportionality between signal intensity and molar concentration provides an unbiased and highly accurate assessment.[8]

By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and robust data package that ensures the quality and safety of the synthesized material, satisfying the stringent requirements of regulatory bodies worldwide.[1][22]

References

  • Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration.
  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). ICH.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. (n.d.). RSSL.
  • GC-MS applications in pharmaceutical analysis. (2017, April 19). European Pharmaceutical Review.
  • ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd.
  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024, December 6). OMICS International.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). JEOL.
  • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. (n.d.). Shimadzu.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc.
  • qNMR - Quantitative Analysis by NMR. (2022, December 19). AWS.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency.
  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. (n.d.). Slideshare.
  • Identification and profiling of impurities in Pharmaceuticals. (2025, June 8). ResolveMass Laboratories Inc.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration.
  • Impact of Pharmaceutical Impurities in Ecstasy Tablets: Gas Chromatography-Mass Spectrometry Study. (2014). Iranian Journal of Pharmaceutical Research, 13(4), 1435–1441. Retrieved from [Link]

  • Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. (2003). Journal of Chromatography A, 992(1-2), 47-56. Retrieved from [Link]

  • Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (2024). Google Patents.
  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Retrieved from [Link]

  • Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. (2001). Analytical Chemistry, 73(4), 751-757. Retrieved from [Link]

  • Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations. (2018). Chirality, 30(1), 74-84. Retrieved from [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. (1999). Google Patents.
  • Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. (2013). International Journal of Molecular Sciences, 14(11), 22544-22557. Retrieved from [Link]

  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. (2017). Beilstein Journal of Organic Chemistry, 13, 1946-1953. Retrieved from [Link]

  • Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative. (2013). ChemInform, 44(32). Retrieved from [Link]

Sources

Structure-activity relationship of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structure-Activity Relationship of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol Analogs

Introduction: Deconstructing a Privileged Scaffold for Modern Drug Design

The 2-amino-1-phenylethanol framework is a cornerstone of medicinal chemistry, serving as the parent structure for a vast array of biologically active molecules, including the endogenous catecholamine neurotransmitters norepinephrine and epinephrine.[1][2] The specific analog, 2-(cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, represents a synthetically tailored molecule designed to explore and refine the pharmacological profile of this classic scaffold. By strategically incorporating a bulky, lipophilic cyclohexyl group on the amine and a fluorine atom on the phenyl ring, chemists aim to modulate receptor affinity, selectivity, metabolic stability, and pharmacokinetic properties.[3][4]

While a consolidated body of public literature focusing exclusively on the structure-activity relationship (SAR) of this precise analog series is sparse, a robust and predictive SAR profile can be constructed. This guide synthesizes data from closely related chemical series to provide a comprehensive analysis of how structural modifications to this scaffold are likely to influence biological activity. We will deconstruct the molecule into its three primary components—the aromatic ring, the ethanolamine backbone, and the N-cyclohexyl substituent—to elucidate the principles guiding the design of next-generation therapeutic agents based on this versatile template. The primary biological targets for such structures are G-protein coupled receptors (GPCRs), with a particular focus on adrenergic and opioid receptors.[1][5]

Dissecting the Scaffold: A Three-Point Structure-Activity Relationship Analysis

The biological activity of a 2-(cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol analog is determined by the interplay of its three key structural regions. Each region can be systematically modified to tune the compound's interaction with its biological target.

The Aromatic (2-Fluorophenyl) Ring: The Steering Group

The substituted phenyl ring is critical for orienting the molecule within the receptor's binding pocket and engaging in essential interactions, such as pi-stacking and hydrophobic contacts.

  • The Role of Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[6] Fluorine's high electronegativity can alter the electronics of the aromatic ring, influencing pKa and hydrogen-bonding capabilities, while its small size allows it to act as a bioisostere for hydrogen, minimizing steric disruption.[3][7] Critically, fluorine can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[6]

  • Positional Isomerism is Key: The position of the fluorine atom is crucial. Studies on related arylethanolamines have shown that substitution on the phenyl ring can have dramatic effects on receptor affinity. For instance, in a series of norepinephrine analogs, a fluoro group in the meta (3-position) improved alpha-adrenergic receptor affinity six-fold, whereas substitution in the para (4-position) was detrimental to activity.[8] This suggests that the 2-fluoro (ortho) substitution in the topic compound likely engages in specific interactions within the receptor pocket that would be lost if the fluorine were moved to the para position. The ortho-fluoro substitution may also induce a specific conformation (gauche) through intramolecular interactions that is favorable for binding.[9]

  • Absence of Catechol Hydroxyls: Unlike norepinephrine, this scaffold lacks the 3,4-dihydroxy (catechol) moiety. These hydroxyl groups are paramount for high-affinity, direct-acting agonism at adrenergic receptors.[10] Their absence suggests that these analogs are unlikely to be potent direct adrenergic agonists and may exhibit antagonist activity or possess a different receptor selectivity profile altogether, potentially favoring opioid or other GPCRs.

The Ethanolamine Backbone: The Hydrogen-Bonding Anchor

The (-CH(OH)-CH2-NH-) backbone is a critical pharmacophore, providing the precise geometry and key functional groups for receptor interaction.

  • The β-Hydroxyl Group: This hydroxyl group is a vital hydrogen bond donor and acceptor, often forming a key anchoring point within the active site of the target receptor. Its removal typically leads to a dramatic loss of potency in related phenylethanolamine drugs.

  • Stereochemistry: The benzylic carbon bearing the hydroxyl group is a chiral center. For direct-acting adrenergic agonists, the (1R) configuration is significantly more potent than the (1S) enantiomer.[10] It is imperative that any comparative analysis of these analogs considers their stereochemistry, as different enantiomers may possess vastly different affinities and efficacies.

The N-Cyclohexyl Group: The Lipophilic Bulk

The substituent on the amine nitrogen plays a crucial role in defining receptor selectivity and overall potency by interacting with a more variable, often hydrophobic, region of the binding pocket.

  • Size and Lipophilicity: The cyclohexyl group is a bulky and lipophilic substituent. Its size can enhance van der Waals interactions within a large hydrophobic pocket, thereby increasing affinity. However, there is an optimal size for N-substituents that varies between receptor subtypes.

  • Comparative Potency: In studies of β-adrenergic antagonists, the N-alkyl substituent was a key determinant of activity, with the relative potency order being isopropyl and t-butyl > cyclohexyl.[4] This indicates that while the cyclohexyl group is tolerated, it may not be optimal for all targets, and smaller or slightly different lipophilic groups could lead to improved potency. Progressive fluorination of a cyclohexyl ring has also been shown to decrease bioactivity in some contexts, suggesting that modifying the electronics of this group can also tune activity.[11]

Comparative Analysis of Structural Analogs

To illustrate the principles discussed above, the following table presents a comparative analysis of hypothetical analogs and the predicted impact of their structural modifications on biological activity, using a generic receptor target as a reference. This table is illustrative, based on extrapolations from related chemical series, to guide rational drug design.

Analog ID Structural Modification Rationale for Modification Predicted Impact on Activity Supporting Evidence
REF-01 2-(Isopropylamino )-1-(phenyl )ethan-1-olBaseline, non-fluorinated analog with a common N-alkyl group.Baseline Affinity[4]
TOPIC-01 2-(Cyclohexylamino )-1-(2-fluorophenyl )ethan-1-olIntroduction of a bulky N-cyclohexyl and an ortho-fluoro group.Potentially lower affinity than N-isopropyl due to bulk; 2-F may increase metabolic stability and alter selectivity.[4][8]
SAR-F-PARA 2-(Cyclohexylamino)-1-(4-fluorophenyl )ethan-1-olMove fluorine from the ortho to the para position.Significant decrease in affinity is predicted, as the para position is often unfavorable for activity in this class.[8]
SAR-N-IPR 2-(Isopropylamino )-1-(2-fluorophenyl)ethan-1-olReplace cyclohexyl with a smaller isopropyl group.Potential increase in affinity depending on the specific receptor pocket size and shape.[4]
SAR-OH-REM 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethane Removal of the critical β-hydroxyl group.Drastic loss of affinity due to the removal of a key hydrogen-bonding interaction point.[10]
SAR-STEREO (1S) -2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-olInversion of stereochemistry at the carbinol center (assuming 1R is active).Substantial decrease in affinity is expected as receptor binding is highly stereospecific.[10]

Visualizing Structure-Activity Relationships

The following diagram summarizes the key SAR points for the 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol scaffold.

Caption: Key SAR points for the 2-(cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol scaffold.

Experimental Protocols for Pharmacological Evaluation

To determine the biological activity and build a quantitative SAR, standardized and validated assays are essential. The following protocols describe two fundamental experiments for characterizing these analogs.

Protocol 1: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol determines the affinity of a test compound for a specific receptor (e.g., α1-adrenergic receptor) by measuring its ability to compete with a radiolabeled ligand.

Objective: To calculate the inhibitory constant (Ki) of an analog, representing its binding affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., human α1-adrenergic receptor).

  • Radioligand (e.g., [³H]-Prazosin).

  • Non-specific binding (NSB) agent (e.g., Phentolamine, 10 µM).

  • Test compounds (analogs) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a final concentration near its Kd, e.g., 0.25 nM [³H]-Prazosin), and 100 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): Add 50 µL NSB agent, 50 µL radioligand, and 100 µL of diluted cell membranes.

    • Competitive Binding: Add 50 µL of each test compound dilution, 50 µL radioligand, and 100 µL of diluted cell membranes.

  • Incubation: Incubate the plates for 60 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through the GF/C filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Counting: Allow the filters to dry completely. Add 50 µL of scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - cAMP Measurement for GPCR Activity

This protocol determines if a compound acts as an agonist or antagonist at a Gs or Gi-coupled receptor (e.g., β-adrenergic receptors) by measuring the modulation of the second messenger, cyclic AMP (cAMP).

Objective: To measure the functional potency (EC₅₀) or inhibitory potency (IC₅₀) of an analog.

Materials:

  • HEK293 cells expressing the target receptor (e.g., human β2-adrenergic receptor).

  • Assay medium: Serum-free DMEM.

  • Stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist (e.g., Isoproterenol).

  • Test compounds (analogs).

  • cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and grow to ~90% confluency.

  • Assay Preparation: Wash the cells once with assay medium.

  • Agonist Mode:

    • Add 50 µL of stimulation buffer containing various concentrations of the test compound to the wells.

    • Incubate for 30 minutes at 37°C.

  • Antagonist Mode:

    • Pre-incubate the cells with 25 µL of stimulation buffer containing various concentrations of the test compound for 15 minutes.

    • Add 25 µL of a known agonist at its EC₈₀ concentration (e.g., Isoproterenol).

    • Incubate for an additional 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Agonist: Plot the cAMP response against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy).

    • Antagonist: Plot the inhibition of the agonist response against the log concentration of the test compound. Use non-linear regression to determine the IC₅₀.

Experimental Workflow Visualization

The following diagram illustrates the workflow for the radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Thaw Receptor Membranes plate_setup Plate Setup (96-well): - Total Binding (Buffer + [³H]-L*) - NSB (Competitor + [³H]-L*) - Competition (Test Cmpd + [³H]-L*) prep_membranes->plate_setup prep_ligand Prepare Radioligand ([³H]-L*) prep_ligand->plate_setup prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->plate_setup incubation Incubate (60 min, RT) plate_setup->incubation harvesting Filter & Wash (Remove unbound [³H]-L*) incubation->harvesting counting Add Scintillant & Count Radioactivity (CPM) harvesting->counting Dry Filters calc_ic50 Plot % Specific Binding vs [Compound] Calculate IC₅₀ counting->calc_ic50 calc_ki Convert IC₅₀ to Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay to determine receptor affinity (Ki).

Conclusion

The structure-activity relationship for 2-(cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol analogs is a multifactorial equation governed by stereochemistry, electronics, and steric interactions. By leveraging established principles from related phenylethanolamine and N-substituted amine series, a clear path for rational design emerges. The ortho-fluoro substitution on the phenyl ring is predicted to enhance metabolic stability and provide specific receptor interactions, while the N-cyclohexyl group offers lipophilicity that must be carefully balanced to optimize potency. The stereospecificity and hydrogen-bonding capacity of the ethanolamine core remain indispensable for high-affinity binding. Through systematic modification of these three regions and rigorous evaluation using the described experimental protocols, researchers can effectively navigate the chemical space to develop novel analogs with tailored and improved therapeutic profiles.

References

  • Arylcyclohexylamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pelletier, R., Le Daré, B., Le Bouëdec, D., Kernalléguen, A., Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. [Link]

  • Mechanism of action of arylcyclohexylamine derivatives. - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • NIH Public Access - KU ScholarWorks. (n.d.). Retrieved February 23, 2026, from [Link]

  • Pelletier, R., Le Daré, B., Le Bouëdec, D., Kernalléguen, A., Ferron, P. J., Morel, I., & Gicquel, T. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International journal of molecular sciences, 23(24), 15574. [Link]

  • Grunewald, G. L., Caldwell, T. M., & Tyndall, J. D. (2004). Inhibitors of Phenylethanolamine N-Methyltransferase That Are Predicted To Penetrate the Blood−Brain Barrier: Design, Synthesis, and Evaluation of 3-Fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines That Possess Low Affinity toward the α2-Adrenoceptor. Journal of Medicinal Chemistry, 47(20), 4973-4981. [Link]

  • Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Villa, L., Ferri, V., Grana, E., Cattarini, O. S., & Silipo, C. (1979). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Il Farmaco; edizione scientifica, 34(8), 702–713. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms - Encyclopedia.pub. (2024, February 27). Retrieved February 23, 2026, from [Link]

  • Moss, S. M., & Siccardi, H. J. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. [Link]

  • Crowther, A. F., & Smith, L. H. (1968). Synthesis and cardioselective beta-adrenergic antagonist activity of quinolyloxypropanolamines. Journal of medicinal chemistry, 11(5), 1009–1013. [Link]

  • Adrenergic Receptor Subtypes. (n.d.). Retrieved February 23, 2026, from [Link]

  • Adrenergic receptors: structure and function. (n.d.). Retrieved February 23, 2026, from [Link]

  • Mollica, A., et al. (2023). Functional selectivity of EM-2 analogs at the mu-opioid receptor. Frontiers in Pharmacology, 14, 1114532. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 23, 2026, from [Link]

  • Phenylmorphans and analogues: opioid receptor subtype selectivity and effect of conformation on activity. (1994). Journal of medicinal chemistry, 37(16), 2557–2563. [Link]

  • Adrenergic agents. 1. Synthesis and potential beta-adrenergic agonist activity of some catecholamine analogs bearing a substituted amino functionality in the meta position. (1975). Journal of medicinal chemistry, 18(1), 56–60. [Link]

  • Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS One, 13(5), e0197734. [Link]

  • Phenylethanolamine | C8H11NO | CID 1000 - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

  • Papsun, D. M., et al. (2018). Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. PLoS ONE, 13(5), e0197734. [Link]

  • Biological Activities of Natural Products II - MDPI. (2022, February 24). Retrieved February 23, 2026, from [Link]

  • Phenylethanolamine - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

  • Leucosceptosides A and B: Two Phenyl-Ethanoid Glycosides with Important Occurrence and Biological Activities - MDPI. (2022, December 2). Retrieved February 23, 2026, from [Link]

  • Phytochemical Analysis and Biological Activities of the Ethanolic Extract of Daphne sericea Vahl Flowering Aerial Parts Collected in Central Italy - PMC. (n.d.). Retrieved February 23, 2026, from [Link]

  • Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - ResearchGate. (2025, October 3). Retrieved February 23, 2026, from [Link]

  • Biological and Pharmacological Activity of Plant Natural Compounds II - Frederick National Lab for Cancer Research. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

A Comparative Guide to the Stereospecificity Confirmation of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise but a critical determinant of its biological activity and safety profile.[1][2] This is particularly true for chiral compounds, where enantiomers can exhibit dramatically different pharmacological effects.[2][3][4] This guide provides a comprehensive comparison of analytical methodologies for confirming the stereospecificity of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, a chiral amino alcohol with potential therapeutic applications. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The core challenge in analyzing 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol lies in distinguishing between its enantiomers. This guide will explore three primary analytical techniques: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and Polarimetry. Each method offers distinct advantages and is suited to different stages of research and development, from initial synthesis confirmation to rigorous quality control.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard for Enantiomeric Separation

Chiral HPLC stands as a powerful and versatile technique for the direct separation of enantiomers.[5][6] The underlying principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[3][5]

The choice of a specific chiral column is paramount and often empirical. Polysaccharide-based CSPs are a popular starting point due to their broad applicability.[3] For a molecule like 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, which contains both a secondary amine and a secondary alcohol, CSPs that can engage in hydrogen bonding, dipole-dipole interactions, and steric hindrance are likely to be effective. The selection between cellulose- and amylose-based columns can significantly impact selectivity, as their helical structures differ, offering unique chiral recognition environments.[3]

The experimental workflow for chiral HPLC analysis is conceptually straightforward, involving method development, system suitability testing, and sample analysis.

Chiral_HPLC_Workflow cluster_prep Method Development cluster_analysis Analysis cluster_report Reporting Col_Select Column & Mobile Phase Screening Optimization Optimize Flow Rate, Temperature, Mobile Phase Composition Col_Select->Optimization Sys_Suit System Suitability Test (Resolution, Tailing Factor) Optimization->Sys_Suit Sample_Inject Sample Injection Sys_Suit->Sample_Inject Data_Acq Data Acquisition & Peak Integration Sample_Inject->Data_Acq Enant_Purity Calculate Enantiomeric Excess (%ee) Data_Acq->Enant_Purity

Caption: Chiral HPLC workflow for stereospecificity analysis.

Data Presentation: Comparison of Hypothetical Chiral HPLC Conditions

ParameterMethod A (Cellulose-based CSP)Method B (Amylose-based CSP)
Mobile Phase Hexane:Isopropanol:Diethylamine (90:10:0.1)Methanol:Acetonitrile (50:50) with 0.1% Formic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Retention Time (R-enantiomer) 12.5 min8.2 min
Retention Time (S-enantiomer) 15.8 min9.5 min
Resolution (Rs) 2.11.8
Enantiomeric Excess (%ee) 99.2%99.1%

Protocol: Chiral HPLC Analysis

  • Preparation of Mobile Phase: Prepare the selected mobile phase, filter through a 0.45 µm filter, and degas.

  • Column Equilibration: Equilibrate the chiral column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • System Suitability: Inject a solution of the racemic standard to verify system performance, ensuring adequate resolution between the enantiomeric peaks.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

  • Injection and Analysis: Inject the sample solution and record the chromatogram.

  • Data Processing: Integrate the peak areas of the two enantiomers and calculate the enantiomeric excess using the formula: %ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

NMR Spectroscopy with Chiral Derivatizing Agents: Unveiling Absolute Configuration

While chiral HPLC excels at separating enantiomers, NMR spectroscopy, when used with chiral derivatizing agents (CDAs), can provide information about the absolute configuration of a chiral center.[1][] The principle involves converting the enantiomers into diastereomers by reacting them with a chiral reagent. These diastereomers exhibit distinct NMR spectra, allowing for their differentiation and, often, the assignment of absolute stereochemistry.[][8]

The Mosher's acid (MTPA) method is a classic example, but newer reagents like axially chiral 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) offer improved efficiency and are analyzed via ¹⁹F NMR, which often provides a cleaner spectrum.[1][9] For 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, derivatization of the secondary alcohol with a CDA is the most common approach. The choice of CDA depends on factors like reactivity and the potential for creating a conformational model that allows for unambiguous assignment of the NMR signals.[10]

The workflow involves derivatization followed by NMR analysis and comparison of the chemical shifts.

NMR_CDA_Workflow cluster_prep Derivatization cluster_analysis NMR Analysis cluster_report Configuration Assignment React_R React with (R)-CDA NMR_R Acquire ¹H or ¹⁹F NMR of (R)-diastereomer React_R->NMR_R React_S React with (S)-CDA NMR_S Acquire ¹H or ¹⁹F NMR of (S)-diastereomer React_S->NMR_S Delta_delta Calculate Δδ (δS - δR) NMR_R->Delta_delta NMR_S->Delta_delta Model Apply Conformational Model Delta_delta->Model Assign Assign Absolute Configuration Model->Assign

Caption: Workflow for absolute configuration determination using NMR with CDAs.

Data Presentation: Hypothetical ¹⁹F NMR Data using TBBA

Substituentδ ((S)-TBBA ester) (ppm)δ ((R)-TBBA ester) (ppm)Δδ (δS - δR) (ppm)
-CF₃ of TBBA -68.52-68.75+0.23

A positive Δδ for the CF₃ group, according to the established model for TBBA, would indicate a specific absolute configuration at the carbinol center.[9]

Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., TBBA)

  • Derivatization: In separate vials, react the enantiomerically enriched alcohol with both (R)- and (S)-TBBA in the presence of a suitable coupling agent (e.g., DCC) and a base (e.g., DMAP).

  • Purification: Purify the resulting diastereomeric esters by flash chromatography.

  • NMR Acquisition: Dissolve each diastereomer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹⁹F NMR spectra.

  • Data Analysis: Compare the chemical shifts of the trifluoromethyl group in the two spectra. Calculate the difference (Δδ) and apply the appropriate conformational model to assign the absolute configuration.[9]

Polarimetry: A Rapid, Non-Destructive Macroscopic View

Polarimetry is a classical technique that measures the rotation of plane-polarized light by a chiral substance in solution.[11][12] It provides a macroscopic measure of the enantiomeric composition and is particularly useful for rapid quality control and for confirming the identity of a known enantiomer.[2]

The specific rotation is a characteristic physical property of a chiral compound under defined conditions (concentration, solvent, temperature, and wavelength).[13] While it doesn't provide the same level of detail as HPLC or NMR, its non-destructive nature and speed make it an excellent tool for routine analysis.[11][14]

The process involves preparing a solution of known concentration and measuring its optical rotation.

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Sol_Prep Prepare Solution of Known Concentration Blank Measure Blank (Solvent) Sol_Prep->Blank Sample_Measure Measure Optical Rotation (α) of Sample Blank->Sample_Measure Spec_Rot Calculate Specific Rotation [α] Sample_Measure->Spec_Rot

Caption: Workflow for determining specific rotation using polarimetry.

Data Presentation: Hypothetical Polarimetry Data

ParameterValue
Concentration (c) 1.0 g/100 mL in Methanol
Path Length (l) 1.0 dm
Observed Rotation (α) -0.52°
Specific Rotation [α]D²⁵ -52°

Protocol: Polarimetry Measurement

  • Instrument Calibration: Calibrate the polarimeter using a certified quartz plate or a standard solution.

  • Sample Preparation: Accurately prepare a solution of the compound at a known concentration in a specified solvent.

  • Blank Measurement: Fill the polarimeter cell with the pure solvent and take a blank reading.

  • Sample Measurement: Rinse and fill the cell with the sample solution and measure the optical rotation.

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l x c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[2]

Comparative Summary and Recommendations
FeatureChiral HPLCNMR with CDAPolarimetry
Primary Output Enantiomeric ratio/purityAbsolute configurationOptical rotation (bulk property)
Sensitivity HighModerateLow
Sample Requirement LowModerateHigh
Destructive? YesYes (derivatization)No
Throughput ModerateLowHigh
Key Advantage Direct separation and quantificationProvides absolute stereochemistryRapid, non-destructive QC tool
Key Limitation Requires method developmentRequires pure CDA and derivatizationDoes not separate enantiomers

For a comprehensive confirmation of the stereospecificity of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol, a multi-faceted approach is recommended. Chiral HPLC should be employed as the primary method for determining enantiomeric purity due to its high accuracy and sensitivity. To unequivocally determine the absolute configuration of the synthesized enantiomer, NMR spectroscopy with a suitable chiral derivatizing agent is the method of choice. Finally, polarimetry serves as a rapid and efficient quality control check to ensure consistency between batches. By integrating these complementary techniques, researchers and drug development professionals can be highly confident in the stereochemical integrity of their compounds.

References

  • Ralko, A. A., et al. (2004). A Very Reliable Method for Determination of Absolute Configuration of Chiral Secondary Alcohols by 1H NMR Spectroscopy. Organic Letters. Available from: [Link]

  • Creative Biostructure. Determination Techniques for Absolute Configuration of Chiral Compound. Available from: [Link]

  • Kusumi, T., et al. (1994). NMR Determination of the Absolute Configurations and Conformations of Long-Chain Alcohols and Carboxylic Acids by New Chiral Anisotropic Reagents. J-Stage. Available from: [Link]

  • Štefane, B., et al. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry. Available from: [Link]

  • Péter, A., et al. (2022). Enantioselective high-performance liquid chromatographic separation of fluorinated ß-phenylalanines. Journal of Chromatography A. Available from: [Link]

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Veranova. Chiral Resolution and Confirmation. Available from: [Link]

  • National Center for Biotechnology Information. (R)-(-)-2-Amino-1-phenylethanol. PubChem Compound Database. Available from: [Link]

  • Google Patents. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives.
  • Král, V., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • ScienceDirect. Chapter 2 Analytical methods. In: Stereocontrolled Organic Synthesis. Available from: [Link]

  • Semantic Scholar. 13C NMR spectroscopy for the differentiation of enantiomers using chiral solvating agents. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Stoltz, B. M., et al. Supporting Information for: Stereospecific Overman Rearrangement of Substituted Cyclic Vinyl Bromides: Access to Fully-Substituted α-Amino Ketones. Available from: [Link]

  • Wikipedia. Phenylethanolamine. Available from: [Link]

  • Larsen, M., et al. (2020). Demonstrating Basic Properties and Application of Polarimetry Using a Self-Constructed Polarimeter. Journal of Chemical Education. Available from: [Link]

  • Gowtham, L. (2023). Significance and Applications of Polarimetry in Scientific Field. Research & Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • Leaptrot, K. L., et al. (2020). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules. Available from: [Link]

  • Friščić, T., et al. (2017). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Available from: [Link]

  • Google Patents. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes.
  • Skolebutik.dk. Chemical Polarimeter. Available from: [Link]

  • Liang, S. H., et al. (2012). High-Yielding, Two-Step 18F Labeling Strategy for 18F-PARP1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wang, Y., et al. (2014). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. Available from: [Link]

  • da Silva, A. C. F., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]

  • Zhu, L., et al. (2021). Library construction of stereochemically diverse isomers of spirooliganin: their total synthesis and antiviral activity. Chemical Science. Available from: [Link]

  • National Library of Medicine. (2012). Drug stereochemistry: analytical methods and pharmacology. Available from: [Link]

Sources

Safety Operating Guide

2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Disposing of 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol requires a nuanced approach that goes beyond standard organic waste protocols.[1] As a researcher, you are handling a molecule with three distinct functional behaviors that dictate its disposal pathway:

  • The Fluorine Substituent: Upon incineration, this generates Hydrogen Fluoride (HF) .[1] Standard municipal incinerators or low-grade lab waste boilers cannot handle this without specific wet scrubbers.[1]

  • The Secondary Amine: This moiety makes the compound basic and potentially corrosive.[1] It introduces a risk of exothermic reaction if accidentally mixed with acidic waste streams.[1]

  • Bioactivity Potential: Structurally similar to arylcyclohexylamines (a class containing dissociative anesthetics), this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate to prevent environmental accumulation.[1]

The Core Directive: This substance must enter the Halogenated Waste Stream destined for high-temperature incineration (>1100°C) with acid gas scrubbing.[1]

Chemical Hazard Profile & Waste Classification

Before executing the disposal, you must classify the waste to ensure downstream safety.

FeatureHazard ImplicationWaste Code (RCRA/EU)
Fluorinated Aryl Group Generates corrosive HF gas during combustion.Halogenated Organic (D022/List U if applicable)
Cyclohexylamino Group Caustic/Irritant; Incompatible with oxidizers/acids.[1]Corrosive (D002 - if pH > 12.[1]5)
Ethanol Backbone Combustible; aids in BTU value for incineration.[1]Ignitable (D001 - if in flammable solvent)

Critical Warning: Never dispose of this compound down the drain.[1] The fluorine-carbon bond is highly stable and resists biodegradation in standard water treatment facilities.[1]

Step-by-Step Disposal Protocol

A. Solid Waste (Pure Substance or Contaminated Solids)[1]

Context: Used for expired pure stocks, contaminated weighing boats, gloves, or silica gel from purification.

  • Containment:

    • Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).[1]

    • Twist and tape the neck of the bag to create a seal.

    • Place this primary bag into a second bag (Double-Bagging) to prevent exterior contamination.

  • Segregation:

    • Deposit the sealed bag into the Solid Hazardous Waste Drum designated for Halogenated/Toxic Solids.

    • Do NOT place in "General Trash" or "Biohazard" (Red Bag) bins unless the facility specifically incinerates biohazard waste at high temperatures with scrubbers.[1]

  • Labeling:

    • Affix a hazardous waste tag.[1]

    • Mandatory Declaration: Write "Contains Organic Fluorine" clearly on the tag.[1] This alerts the disposal facility to use HF-resistant liners in their incinerator.[1]

B. Liquid Waste (Mother Liquors & Reaction Mixtures)[1]

Context: Used for reaction solvents, HPLC effluents, or dissolved stock solutions.

  • Solvent Compatibility Check:

    • Ensure the waste carboy is High-Density Polyethylene (HDPE) .[1] Glass is acceptable but poses a breakage risk.[1]

    • PH Check: If the solution is highly acidic (e.g., from a reaction workup), neutralize it to pH 6–9 before adding it to the organic waste container. Reason: Mixing a basic amine with acidic waste in a closed carboy can generate heat and pressure.[1]

  • The Pour:

    • Funnel the liquid into the Halogenated Organic Solvent carboy.

    • Note: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute mandates the "Halogenated" classification.

  • Labeling:

    • List the solvent composition (e.g., "Methanol 95%").

    • List the solute: "2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol (<5%)".[1]

    • Check the box for "Halogenated" .[1]

Visual Workflow: The Decision Matrix

The following diagram illustrates the logical flow for segregating this specific chemical to ensure safety and compliance.

DisposalWorkflow Start Waste Generation: 2-(Cyclohexylamino)-1-(2-fluorophenyl)ethan-1-ol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Contaminated Debris StateCheck->Solid PHCheck Check pH Compatibility (Avoid Acid-Amine Exotherm) Liquid->PHCheck Prevent Reaction Carboy Container: HDPE Carboy Stream: Halogenated Organic PHCheck->Carboy Incineration DESTINATION: High-Temp Incineration (>1100°C) with HF Scrubbing Carboy->Incineration Bagging Double Bag (Polyethylene) Seal Tightly Solid->Bagging Bin Container: Lab Pack / Drum Stream: Toxic/Halogenated Solid Bagging->Bin Bin->Incineration

Figure 1: Decision matrix for the segregation of fluorinated amino-alcohol waste.[1] Note the convergence on high-temperature incineration.

Emergency Contingencies: Spill Management

If a spill occurs, the "Amine" functionality dictates the cleanup chemistry, while the "Fluorine" dictates the final disposal.

The "Do Not" Rule:

Do NOT use Bleach (Sodium Hypochlorite). Reason: Hypochlorite can react with secondary amines (like the cyclohexylamino group) to form N-chloroamines , which are toxic and potentially unstable.

Spill Protocol:

  • Isolate: Evacuate the immediate area. Don PPE (Nitrile gloves, lab coat, safety glasses).

  • Absorb:

    • Liquids: Use a universal absorbent pad or vermiculite.

    • Solids: Dampen a paper towel with water (to prevent dust) and wipe up, or use a HEPA vacuum for large amounts.

  • Clean: Wipe the surface with a mild detergent or a dilute acetic acid solution (to neutralize the basic amine residues), followed by water.[1]

  • Dispose: All cleanup materials must be treated as Solid Hazardous Waste (see Section 3A).[1]

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [1]

    • Grounding: Establishes the standard for amine segregation and halogenated waste management.

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Orientation Manual.

    • Grounding: Defines the "Listed" and "Characteristic" waste codes for halogenated organics.

  • Tsang, W., et al. (1995).[1][3] The Combustion of Highly Fluorinated Organic Compounds. University of Utah / NIST.[1] [1]

    • Grounding: Validates the requirement for high-temperature incineration to destroy the C-F bond and manage HF emissions.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.